BAY-7598
説明
特性
分子式 |
C28H31N3O6 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C28H31N3O6/c32-26(19-5-8-21(9-6-19)37-16-13-18-11-14-36-15-12-18)23-10-7-20(25(23)28(34)35)17-31-27(33)22-3-1-2-4-24(22)29-30-31/h1-6,8-9,18,20,23,25H,7,10-17H2,(H,34,35)/t20-,23-,25-/m0/s1 |
InChIキー |
ZGBAPSHWPBXEKN-OPHFCASCSA-N |
異性体SMILES |
C1C[C@@H]([C@H]([C@@H]1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5 |
正規SMILES |
C1CC(C(C1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of BAY-7598: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-7598 is a potent, orally bioavailable, and selective small molecule inhibitor of Matrix Metalloproteinase-12 (MMP12).[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity profile, and its impact on cellular signaling pathways. This guide consolidates available quantitative data, outlines representative experimental protocols for its evaluation, and visualizes its mechanistic action through signaling pathway diagrams.
Introduction to this compound and its Target: MMP12
Matrix Metalloproteinase-12, also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages. MMP12 plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly elastin. Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and the pathogenesis of diseases such as chronic obstructive pulmonary disease (COPD) and cancer. This compound has been developed as a chemical probe to selectively inhibit MMP12, thereby enabling the study of its biological functions and its potential as a therapeutic target.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct and potent inhibition of the catalytic activity of MMP12. By binding to the active site of the enzyme, this compound prevents the cleavage of MMP12 substrates, thereby modulating downstream cellular processes.
Direct Inhibition of MMP12
This compound acts as a competitive inhibitor of MMP12. Its high affinity for the MMP12 active site blocks the access of natural substrates, such as elastin, preventing their degradation. This inhibition has been quantified through in vitro enzymatic assays, demonstrating nanomolar potency against human, murine, and rat MMP12.
Impact on Cellular Signaling
MMP12 is known to influence inflammatory responses through the activation of signaling cascades. One of the key pathways modulated by MMP12 is the ERK/P38 Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting MMP12, this compound is expected to attenuate the downstream signaling events mediated by this pathway, leading to a reduction in the production of pro-inflammatory cytokines and a decrease in macrophage proliferation.
Quantitative Data
The following tables summarize the in vitro inhibitory potency and in vivo pharmacokinetic properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against various Matrix Metalloproteinases (MMPs)
| Target Enzyme | Species | IC50 (nM) |
| MMP12 | Human | 0.085 |
| MMP12 | Murine | 0.67 |
| MMP12 | Rat | 1.1 |
| MMP2 | Human | 44 |
| MMP3 | Human | 360 |
| MMP7 | Human | 600 |
| MMP8 | Human | 15 |
| MMP9 | Human | 460 |
| MMP10 | Human | 12 |
| MMP13 | Human | 67 |
| MMP14 | Human | 250 |
| MMP16 | Human | 940 |
| MMP2 | Murine | 45 |
| MMP3 | Murine | 270 |
| MMP7 | Murine | 130 |
| MMP8 | Murine | 54 |
| MMP9 | Murine | 210 |
| MMP2 | Rat | 45 |
| MMP8 | Rat | 67 |
| MMP9 | Rat | 1000 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Terminal Elimination Half-life (t1/2) |
| Intravenous (i.v.) | 0.3 | 4.6 hours |
| Oral (p.o.) | 5.0 | 4.1 hours |
Data sourced from MedchemExpress.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field and are intended to provide a framework for replication and further investigation.
In Vitro MMP12 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against MMP12 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP12 enzyme
-
Fluorogenic MMP12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme Preparation: Dilute the recombinant MMP12 enzyme in Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add 50 µL of the diluted this compound solution to the wells of the 96-well plate.
-
Add 25 µL of the diluted MMP12 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Substrate Addition: Add 25 µL of the fluorogenic MMP12 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of this compound in a murine model.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Oral (p.o.) Administration: Administer a single dose of this compound (e.g., 5.0 mg/kg) via oral gavage.
-
Intravenous (i.v.) Administration: Administer a single dose of this compound (e.g., 0.3 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including the terminal elimination half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound on MMP12 and downstream signaling.
Caption: Workflow for determining the IC50 of this compound.
References
The Discovery and Development of BAY-7598: A Potent and Selective MMP12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a key enzyme implicated in the breakdown of the extracellular matrix, particularly elastin. Its dysregulation is associated with the pathogenesis of chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD). This technical guide details the discovery and development of BAY-7598, a potent, selective, and orally bioavailable small-molecule inhibitor of MMP12. This document provides a comprehensive overview of its pharmacological properties, the experimental methodologies used in its characterization, and the underlying signaling pathways of its target.
Introduction to MMP12 and Its Role in Disease
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling and degradation of the extracellular matrix. MMP12 is primarily secreted by macrophages and plays a crucial role in the turnover of elastin, a key component of the lung's connective tissue. In pathological conditions like COPD, increased MMP12 activity contributes to the destruction of alveolar walls, leading to emphysema. Furthermore, MMP12 is involved in inflammatory processes by modulating the activity of cytokines and chemokines. The signaling pathways associated with MMP12 include the ERK/P38 MAPK pathway, which regulates macrophage proliferation and the secretion of pro-inflammatory cytokines. In the context of lung disease, MMP12 can activate Protease-Activated Receptor-1 (PAR-1), leading to downstream signaling events that contribute to pulmonary emphysema.
The Discovery of this compound
This compound was identified as a potent and selective chemical probe for MMP12 through a dedicated drug discovery program. Chemical probes are small molecules that are well-characterized and highly selective for a specific protein target, enabling researchers to investigate the biological function of that target. This compound emerged from a medicinal chemistry effort aimed at developing inhibitors with high affinity for MMP12 while minimizing off-target effects on other MMPs and unrelated proteins.
Structure-Activity Relationship (SAR)
Detailed information regarding the specific structure-activity relationships that led to the discovery of this compound is not publicly available in the provided search results. This information is often proprietary to the developing company.
Synthesis
A detailed synthetic route for this compound is not publicly available in the provided search results. The synthesis of such complex small molecules typically involves a multi-step process that is optimized for yield and purity.
In Vitro Pharmacological Profile
The potency and selectivity of this compound were extensively characterized through a battery of in vitro assays.
Potency and Selectivity
This compound demonstrates sub-nanomolar potency against human, murine, and rat MMP12. Its selectivity profile reveals significantly lower activity against a panel of other human MMPs, highlighting its specificity for MMP12. A structurally similar but significantly less active compound, BAY-694, serves as a negative control for in vitro and in vivo studies.
| Target | IC50 (nM) |
| Human MMP12 | 0.085 |
| Murine MMP12 | 0.67 |
| Rat MMP12 | 1.1 |
| Human MMP2 | 44 |
| Human MMP3 | 360 |
| Human MMP7 | 600 |
| Human MMP8 | 15 |
| Human MMP9 | 460 |
| Human MMP10 | 12 |
| Human MMP13 | 67 |
| Human MMP14 | 250 |
| Human MMP16 | 940 |
| BAY-694 (Human MMP12) | >10,000 |
Table 1: In vitro potency and selectivity of this compound against various MMPs.
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and possesses a moderate terminal elimination half-life.
| Species | Dose & Route | Terminal Half-life (t1/2) |
| Mouse | 0.3 mg/kg, i.v. | 4.6 hours |
| Mouse | 5.0 mg/kg, p.o. | 4.1 hours |
Table 2: Pharmacokinetic parameters of this compound in mice.[1]
Experimental Protocols
MMP12 Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the inhibitory potency (IC50) of compounds against MMP12.
Materials:
-
Recombinant human MMP12 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compound (e.g., this compound) and DMSO for dilution
-
96-well black microplate
-
Fluorimeter (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add the MMP12 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time at 37°C. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cigarette Smoke-Induced COPD Mouse Model
This in vivo model is used to evaluate the efficacy of MMP12 inhibitors in a disease-relevant setting.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Induction of COPD: Expose mice to the smoke of 2-4 cigarettes per day, 5 days a week, for a period of 3 to 6 months in a whole-body or nose-only exposure system. Control mice are exposed to filtered air.
-
Compound Administration: Administer this compound or vehicle orally at a specified dose (e.g., 5-50 mg/kg) once or twice daily, starting before or during the smoke exposure period.
-
Assessment of Lung Inflammation:
-
Bronchoalveolar Lavage (BAL): At the end of the study, perform a BAL to collect lung inflammatory cells. Perform total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in the BAL fluid using ELISA or multiplex assays.
-
-
Assessment of Emphysema:
-
Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Morphometry: Quantify the mean linear intercept (Lm) to assess the degree of airspace enlargement, a hallmark of emphysema.
-
-
Data Analysis: Compare the readouts from the this compound-treated group with the vehicle-treated smoke-exposed group and the air-exposed control group using appropriate statistical tests.
Visualizations
Signaling Pathways
Caption: MMP12 signaling in inflammation and emphysema.
Experimental Workflow
Caption: Workflow for this compound discovery.
Conclusion
This compound is a highly potent and selective inhibitor of MMP12 with demonstrated oral bioavailability and a favorable pharmacokinetic profile in preclinical models. Its robust in vitro and in vivo characterization, supported by detailed experimental protocols, establishes it as a valuable chemical probe for elucidating the biological roles of MMP12 in health and disease. The continued investigation of this compound and similar molecules may pave the way for novel therapeutic strategies for the treatment of COPD and other inflammatory conditions driven by MMP12 activity.
References
BAY-7598: A Technical Guide to a Potent and Selective MMP12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-7598 is a potent, orally bioavailable, and selective chemical probe targeting matrix metalloproteinase-12 (MMP12). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and key biological data. Detailed experimental methodologies, where available, and visualizations of relevant biological pathways are presented to support researchers in utilizing this compound for preclinical studies in oncology, inflammatory diseases, and other areas where MMP12 is implicated.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the molecular formula C₂₈H₃₁N₃O₆ and a molecular weight of 505.56 g/mol .[1] Its chemical identity is further defined by its CAS Number, 1816257-74-5.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁N₃O₆ | [1] |
| Molecular Weight | 505.56 g/mol | [1] |
| CAS Number | 1816257-74-5 | [1] |
| SMILES | O=C([C@H]1--INVALID-LINK--CC[C@@H]1C(C4=CC=C(OCCC5CCOCC5)C=C4)=O)O |
A two-dimensional representation of the chemical structure of this compound is provided below.
Mechanism of Action and Biological Activity
This compound functions as a highly potent and selective inhibitor of matrix metalloproteinase-12 (MMP12), also known as macrophage elastase. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and chronic inflammation.
In Vitro Potency and Selectivity
This compound demonstrates nanomolar and sub-nanomolar inhibitory activity against MMP12 across different species. Its selectivity has been profiled against a panel of other human, murine, and rat MMPs, revealing a favorable selectivity window for MMP12.
Table 2: In Vitro Inhibitory Activity (IC₅₀) of this compound against MMPs
| Target | Species | IC₅₀ (nM) |
| MMP12 | Human | 0.085 |
| MMP12 | Murine | 0.67 |
| MMP12 | Rat | 1.1 |
| MMP2 | Human | 44 |
| MMP3 | Human | 360 |
| MMP7 | Human | 600 |
| MMP8 | Human | 15 |
| MMP9 | Human | 460 |
| MMP10 | Human | 12 |
| MMP13 | Human | 67 |
| MMP14 | Human | 250 |
| MMP16 | Human | 940 |
| MMP2 | Murine | 45 |
| MMP3 | Murine | 270 |
| MMP7 | Murine | 130 |
| MMP8 | Murine | 54 |
| MMP9 | Murine | 210 |
| MMP2 | Rat | 45 |
| MMP8 | Rat | 67 |
| MMP9 | Rat | 1000 |
Data sourced from MedChemExpress.
MMP12 Signaling Pathways
MMP12 plays a crucial role in tissue remodeling and inflammation. Its inhibition by this compound is expected to modulate downstream signaling pathways. One such pathway involves the regulation of macrophage activity and inflammatory cytokine production through the ERK/P38 MAPK signaling cascade.
References
The Role of MMP12 Inhibition by BAY-7598 in Inflammatory and Degenerative Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of a range of inflammatory and degenerative diseases. Its primary role in the degradation of extracellular matrix components, particularly elastin, makes it a compelling therapeutic target. The selective inhibitor, BAY-7598, has emerged as a potent tool for investigating the therapeutic potential of MMP12 inhibition. This technical guide provides an in-depth analysis of the diseases where MMP12 inhibition by this compound is of significant interest, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Therapeutic Relevance of MMP12 Inhibition
Dysregulation of MMP12 activity is a critical factor in the progression of several chronic diseases characterized by inflammation and tissue remodeling. The following sections detail the rationale for targeting MMP12 in specific disease contexts.
Chronic Obstructive Pulmonary Disease (COPD)
MMP12 is highly expressed in the lungs of individuals with COPD, where it contributes to the breakdown of elastin and other extracellular matrix components, leading to emphysema and impaired lung function.[1][2] Inhibition of MMP12 is therefore a promising strategy to slow or prevent the progression of lung tissue damage in COPD patients.[1][2] Preclinical studies in murine models of elastase-induced emphysema have demonstrated that pharmacological inhibition of MMP12 can significantly reduce the pathological hallmarks of the disease.[3]
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, MMP12 is secreted by macrophages within the inflamed synovium. It contributes to the degradation of cartilage and bone, leading to joint destruction. Overexpression of MMP12 in animal models has been shown to exacerbate inflammatory arthritis, resulting in increased synovial thickening and pannus formation. Consequently, selective inhibition of MMP12 is being explored as a potential therapeutic approach to mitigate joint damage in RA.
Atherosclerosis
MMP12 plays a role in the instability of atherosclerotic plaques by degrading the extracellular matrix within the lesions. This degradation can lead to plaque rupture and subsequent thrombotic events. Inhibition of MMP12 may therefore help to stabilize atherosclerotic plaques and reduce the risk of cardiovascular events.
Other Potential Indications
The role of MMP12 is also being investigated in other conditions, including:
-
Cancer: High levels of MMP12 in certain tumors are associated with increased invasion and metastasis.
-
Neurodegenerative Diseases: MMP12 may contribute to the breakdown of the myelin sheath in diseases like multiple sclerosis.
-
Inflammatory Bowel Disease (IBD): Increased MMP-12 expression has been reported in IBD, where it may contribute to tissue damage.
Quantitative Data for this compound
This compound is a potent and selective small-molecule inhibitor of MMP12. The following table summarizes its in vitro inhibitory activity against human, murine, and rat MMP12, as well as its selectivity against other human matrix metalloproteinases.
| Target Enzyme | Species | IC50 (nM) |
| MMP12 | Human | 0.085 |
| MMP12 | Murine | 0.67 |
| MMP12 | Rat | 1.1 |
| MMP2 | Human | 44 |
| MMP3 | Human | 360 |
| MMP7 | Human | 600 |
| MMP8 | Human | 15 |
| MMP9 | Human | 460 |
| MMP10 | Human | 12 |
| MMP13 | Human | 67 |
| MMP14 | Human | 250 |
| MMP16 | Human | 940 |
Table 1: In vitro inhibitory potency and selectivity of this compound. Data sourced from MedchemExpress.
Experimental Protocols
In Vitro MMP12 Inhibition Assay
A fluorometric assay is a standard method to determine the inhibitory activity of compounds like this compound against MMP12.
Principle: The assay utilizes a quenched fluorogenic peptide substrate that is cleaved by active MMP12, resulting in the release of a fluorescent group. The increase in fluorescence intensity is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.
Materials:
-
Recombinant human MMP12 enzyme
-
MMP12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test compound (this compound) and a known MMP inhibitor as a positive control (e.g., NNGH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Add a fixed concentration of recombinant human MMP12 to each well of the 96-well plate.
-
Add the different concentrations of the test compound to the respective wells. Include wells with enzyme and buffer only (no inhibitor control) and wells with buffer only (background control).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MMP12 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) over a specific time period (e.g., 60 minutes) in kinetic mode.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
MMP12 Signaling in Chronic Obstructive Pulmonary Disease (COPD)
The diagram below illustrates a simplified signaling pathway involving MMP12 in the pathogenesis of COPD. Cigarette smoke and other irritants activate macrophages, leading to the production and secretion of MMP12. MMP12, in turn, degrades the extracellular matrix, particularly elastin, contributing to emphysema. It can also amplify the inflammatory response through various signaling cascades.
Experimental Workflow for Screening MMP12 Inhibitors
The following diagram outlines a typical workflow for the discovery and initial characterization of MMP12 inhibitors.
Conclusion
The inhibition of MMP12 presents a promising therapeutic strategy for a variety of inflammatory and degenerative diseases, with a strong rationale in COPD and rheumatoid arthritis. This compound has been identified as a potent and selective inhibitor of MMP12, making it a valuable research tool for further elucidating the role of this enzyme in disease and for the development of novel therapeutics. The experimental protocols and workflows described herein provide a framework for the continued investigation and development of MMP12 inhibitors. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of compounds like this compound in relevant patient populations.
References
- 1. Expression and Localization of Matrix Metalloproteinase-12 in the Aorta of Cholesterol-Fed Rabbits: Relationship to Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Baicalin, Baicalein, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on BAY-7598: A Technical Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-7598 is a potent, selective, and orally bioavailable inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. MMP-12 is a key enzyme implicated in the pathology of various inflammatory diseases through its role in extracellular matrix degradation, tissue remodeling, and modulation of inflammatory cell migration. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its mechanism of action as an MMP-12 inhibitor and its strong potential as an anti-inflammatory agent. This document summarizes the available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and its Target: MMP-12
This compound is a small molecule inhibitor designed to selectively target matrix metalloproteinase-12 (MMP-12). MMPs are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components.[1] Under physiological conditions, their activity is tightly regulated. However, in many inflammatory conditions, the expression and activity of certain MMPs, particularly MMP-12, are significantly upregulated.
MMP-12 is predominantly secreted by macrophages, key cells in the inflammatory response.[2] Its primary substrate is elastin, a critical component of tissues requiring elasticity, such as the lungs and skin.[2] The degradation of elastin and other ECM components by MMP-12 contributes to tissue damage and the perpetuation of the inflammatory response in diseases like chronic obstructive pulmonary disease (COPD), inflammatory arthritis, and inflammatory bowel disease.[3][4] By inhibiting MMP-12, this compound is hypothesized to mitigate these pathological processes.
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against human, murine, and rat MMP-12, as well as a panel of other MMPs, demonstrating its high selectivity for MMP-12.
Table 1: Inhibitory Activity (IC50) of this compound against MMP-12
| Species | IC50 (nM) |
| Human | 0.085 |
| Murine | 0.67 |
| Rat | 1.1 |
Table 2: Selectivity Profile of this compound against other Human MMPs
| MMP Target | IC50 (nM) |
| MMP2 | 44 |
| MMP3 | 360 |
| MMP7 | 600 |
| MMP8 | 15 |
| MMP9 | 460 |
| MMP10 | 12 |
| MMP13 | 67 |
| MMP14 | 250 |
| MMP16 | 940 |
Table 3: Selectivity Profile of this compound against other Murine and Rat MMPs
| Species | MMP Target | IC50 (nM) |
| Murine | MMP2 | 45 |
| MMP3 | 270 | |
| MMP7 | 130 | |
| MMP8 | 54 | |
| MMP9 | 210 | |
| Rat | MMP2 | 45 |
| MMP8 | 67 | |
| MMP9 | 1000 |
Signaling Pathways in Inflammation Modulated by MMP-12
MMP-12 plays a multifaceted role in inflammation, influencing signaling pathways that control cell migration, cytokine and chemokine activity, and cell proliferation. This compound, by inhibiting MMP-12, is expected to interfere with these processes.
MMP-12 in Macrophage Migration and Inflammatory Cell Recruitment
MMP-12 facilitates macrophage migration through the ECM, a critical step in the inflammatory response. Furthermore, degradation of ECM components like elastin by MMP-12 can generate fragments that are themselves chemotactic, attracting more inflammatory cells to the site of inflammation.
MMP-12 and Pro-inflammatory Cytokine Signaling
MMP-12 can directly and indirectly modulate the activity of cytokines and chemokines, further amplifying the inflammatory cascade. For instance, MMP-12 has been shown to regulate the proliferation of macrophages and the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the ERK/P38 MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MMP-12 inhibitors like this compound. The following sections provide hypothetical yet plausible protocols for key experiments.
In Vitro MMP-12 Inhibition Assay (IC50 Determination)
This protocol describes a fluorogenic substrate-based assay to determine the in vitro potency of this compound against MMP-12.
Methodology:
-
Reagent Preparation:
-
Recombinant human MMP-12 is activated according to the manufacturer's instructions.
-
A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is reconstituted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
This compound is serially diluted in assay buffer to achieve a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add assay buffer, this compound dilutions (or vehicle control), and activated MMP-12 enzyme.
-
The plate is pre-incubated at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the fluorogenic substrate to all wells.
-
Fluorescence is monitored kinetically using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The initial reaction rates (slopes of the linear phase of fluorescence increase) are calculated for each concentration of this compound.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
-
Cell-Based Assay for Anti-Inflammatory Activity
This protocol outlines a cell-based assay using a human macrophage-like cell line (e.g., THP-1) to assess the anti-inflammatory effects of this compound.
Methodology:
-
Cell Culture and Differentiation:
-
Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Differentiation into macrophage-like cells is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Assay Procedure:
-
Differentiated THP-1 cells are seeded into 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound or vehicle control for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
The plates are incubated for 18-24 hours to allow for cytokine production and secretion.
-
-
Cytokine Measurement and Data Analysis:
-
The cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
-
The effect of this compound on cytokine production is determined by comparing the levels in treated versus untreated, LPS-stimulated cells.
-
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of MMP-12. Based on the well-established pro-inflammatory roles of MMP-12 in various diseases, this compound holds significant promise as a therapeutic agent for a range of inflammatory conditions. Its ability to interfere with key inflammatory processes such as macrophage migration and pro-inflammatory cytokine signaling warrants further investigation. Future research should focus on in vivo studies in relevant animal models of inflammatory diseases to validate the anti-inflammatory efficacy of this compound and to further elucidate its mechanism of action in a complex biological system. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
Preliminary Studies on BAY-7598 in Cancer Models: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, dedicated preclinical studies of BAY-7598 in specific cancer models are not publicly documented. This guide therefore summarizes the known biochemical and pharmacokinetic properties of this compound and provides a broader context of its therapeutic target, Matrix Metalloproteinase-12 (MMP12), in cancer. The complex and sometimes contradictory role of MMP12 in tumor biology highlights the need for empirical data on the effects of selective inhibitors like this compound.
Core Compound Profile: this compound
This compound is a potent, orally bioavailable, and selective chemical probe designed to inhibit Matrix Metalloproteinase-12 (MMP12).[1] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of MMP12.
| Target Species | Target Enzyme | IC50 (nM) |
| Human | MMP12 | 0.085 |
| Murine | MMP12 | 0.67 |
| Rat | MMP12 | 1.1 |
| Human | MMP2 | 44 |
| Human | MMP3 | 360 |
| Human | MMP7 | 600 |
| Human | MMP8 | 15 |
| Human | MMP9 | 460 |
| Human | MMP10 | 12 |
| Human | MMP13 | 67 |
| Human | MMP14 | 250 |
| Human | MMP16 | 940 |
| Murine | MMP2 | 45 |
| Murine | MMP3 | 270 |
| Murine | MMP7 | 130 |
| Murine | MMP8 | 54 |
| Murine | MMP9 | 210 |
| Rat | MMP2 | 45 |
| Rat | MMP8 | 67 |
| Rat | MMP9 | 1000 |
Data sourced from MedchemExpress.[1]
| Administration Route | Dosage (mg/kg) | Terminal Elimination Half-life (t1/2) |
| Intravenous (i.v.) | 0.3 | 4.6 hours |
| Oral (p.o.) | 5.0 | 4.1 hours |
Data sourced from MedchemExpress.[1]
The Dichotomous Role of MMP12 in Cancer
The therapeutic potential of an MMP12 inhibitor in oncology is not straightforward due to the multifaceted role of the enzyme in tumor progression and the tumor microenvironment.
Several studies suggest a protective role for MMP12 in certain cancers. This is often attributed to its ability to generate anti-angiogenic factors, such as angiostatin, which can inhibit blood vessel formation and thus restrict tumor growth.[2]
-
Melanoma: Overexpression of MMP12 in B16 murine melanoma cells led to a significant reduction in primary tumor growth and angiogenesis.[2]
-
Hepatocellular Carcinoma: Higher MMP12 mRNA expression has been associated with reduced tumor vascularity and better overall survival.
-
Colon Cancer: In vivo studies in an orthotopic colon cancer mouse model have provided evidence for an anti-angiogenic and anti-tumorigenic role of MMP12.
-
Lung Cancer: In some murine models, MMP12 has been shown to be protective against tumor progression.
Conversely, in other cancer types, high expression of MMP12 is linked to poor prognosis and disease progression. This is thought to be due to its role in degrading the extracellular matrix, which facilitates tumor cell invasion and metastasis.
-
Gastric Cancer: High levels of MMP12 are strongly associated with poor survival in patients with gastric cancer.
-
Colon and Ovarian Cancer: Some studies have correlated the overexpression and functional polymorphism of MMP12 with the occurrence and progression of colon and ovarian cancer.
-
Hepatocellular Carcinoma, Breast Cancer, and Esophageal Adenocarcinoma: Overexpression of MMP12 has been identified as a negative prognostic factor in these cancers.
Signaling Pathways and Experimental Workflows
Due to the absence of specific studies on this compound in cancer models, diagrams of its effects on signaling pathways or detailed experimental workflows for its evaluation in cancer are not available. The hypothetical mechanism of action would involve the inhibition of MMP12-mediated processes.
The following diagram illustrates a general workflow that could be employed to investigate the efficacy of an MMP12 inhibitor like this compound in a cancer model.
Caption: A generalized workflow for the preclinical assessment of an MMP12 inhibitor in cancer models.
Experimental Protocols
Detailed experimental protocols for this compound in cancer models are not available. However, based on general practices in preclinical oncology research, the following outlines hypothetical methodologies.
-
Cell Culture: Select and culture a human cancer cell line with known MMP12 expression levels.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into vehicle control and this compound treatment groups.
-
Drug Administration: Administer this compound orally at a specified dose and schedule, based on its pharmacokinetic profile.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.
-
Analysis: Measure final tumor weights and process tumors for histological and biochemical analysis to assess proliferation (Ki67), angiogenesis (CD31), and target engagement (MMP12 activity).
Future Directions and Conclusion
The existing data on this compound establishes it as a potent and selective tool for studying MMP12. However, the conflicting reports on the role of MMP12 in different cancers underscore the necessity for direct preclinical evaluation of this compound in various cancer models. Such studies would be crucial to determine in which oncological contexts MMP12 inhibition might be a viable therapeutic strategy. Future research should focus on elucidating the specific effects of this compound on tumor growth, invasion, metastasis, and the tumor microenvironment in well-characterized preclinical models.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of BAY-7598, a Potent MMP-12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of BAY-7598, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12). The included methodologies cover enzymatic inhibition, direct binding, and cell-based functional assays to facilitate the evaluation of this compound and similar molecules.
Introduction to this compound
This compound is a chemical probe distinguished by its high potency and selectivity as an inhibitor of MMP-12, an enzyme implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and the progression of diseases such as chronic obstructive pulmonary disease (COPD) and cancer.[1][2][3][4] Understanding the in vitro characteristics of this compound is crucial for its application in preclinical research and drug development. A less active compound, BAY-694, is available as a negative control for these studies.[2]
Quantitative Data Summary
The following tables summarize the inhibitory potency and binding kinetics of this compound against various Matrix Metalloproteinases.
Table 1: Inhibitory Potency (IC₅₀) of this compound against Human, Murine, and Rat MMPs.
| Target Enzyme | Species | IC₅₀ (nM) |
| MMP-12 | Human | 0.085 |
| MMP-12 | Murine | 0.67 |
| MMP-12 | Rat | 1.1 |
| MMP-2 | Human | 44 |
| MMP-3 | Human | 360 |
| MMP-7 | Human | 600 |
| MMP-8 | Human | 15 |
| MMP-9 | Human | 460 |
| MMP-10 | Human | 12 |
| MMP-13 | Human | 67 |
| MMP-14 | Human | 250 |
| MMP-16 | Human | 940 |
Data sourced from MedchemExpress.
Table 2: Biophysical Binding Data of this compound to Human MMP-12.
| Assay Method | Parameter | Value |
| Surface Plasmon Resonance (SPR) | K_D (nM) | 0.004 |
Data sourced from Donated Chemical Probes.
Signaling Pathway of MMP-12
MMP-12 exerts its biological functions through the degradation of extracellular matrix components and the activation of specific signaling pathways. One key pathway involves the activation of Protease-Activated Receptor-1 (PAR-1), which in turn triggers downstream signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK, as well as Protein Kinase C delta (PKCδ). These pathways can ultimately lead to cellular responses like apoptosis. Additionally, MMP-12 has been shown to promote the proliferation of macrophages through the ERK/p38 MAPK pathway.
Caption: MMP-12 signaling cascade via PAR-1 activation.
Experimental Protocols
Fluorogenic MMP-12 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant human MMP-12 using a fluorogenic substrate.
Workflow:
References
Application Notes and Protocols for BAY-7598 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BAY-7598, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), in various cell culture experiments. The following protocols and data have been compiled to assist in the effective design and execution of in vitro studies investigating the role of MMP-12 in diverse biological processes.
Mechanism of Action
This compound is a chemical probe that acts as a potent, orally bioavailable, and selective inhibitor of MMP-12.[1] It functions by targeting the protease domain of MMP-12, thereby blocking its enzymatic activity.[2] The inhibition of MMP-12, an enzyme predominantly produced by macrophages, can modulate the breakdown of extracellular matrix components, particularly elastin. This mechanism is crucial in the context of various physiological and pathological processes, including tissue remodeling and inflammation.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through biochemical assays, providing the following half-maximal inhibitory concentrations (IC50). These values indicate the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Enzyme | Species | IC50 (nM) |
| MMP-12 | Human | 0.085 |
| MMP-12 | Murine | 0.67 |
| MMP-12 | Rat | 1.1 |
| MMP-2 | Human | 44 |
| MMP-3 | Human | 360 |
| MMP-7 | Human | 600 |
| MMP-8 | Human | 15 |
| MMP-9 | Human | 460 |
| MMP-10 | Human | 12 |
| MMP-13 | Human | 67 |
| MMP-14 | Human | 250 |
| MMP-16 | Human | 940 |
Data compiled from MedchemExpress product information.[1]
Note: The provided IC50 values are from biochemical assays and may not directly translate to optimal concentrations for cell-based assays due to factors such as cell permeability, stability in culture media, and potential off-target effects at higher concentrations. It is strongly recommended to perform a dose-response curve for each specific cell line and experimental condition to determine the optimal working concentration.
Recommended Concentration Range for Cell Culture
Based on the high potency observed in biochemical assays, a starting concentration range of 1 nM to 1 µM is recommended for initial cell culture experiments. This range should be optimized based on the specific cell type, treatment duration, and the endpoint being measured.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a basic framework for treating adherent or suspension cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell line of interest
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups (including vehicle control) and is at a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound or vehicle control (medium with the same percentage of DMSO) to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
Cell viability assays (e.g., MTT, CellTiter-Glo®)
-
Western blotting to assess protein expression or signaling pathways
-
ELISA to measure cytokine secretion
-
Zymography to assess MMP activity
-
Migration or invasion assays
-
-
Protocol 2: Assessment of MMP-12 Inhibition in Macrophages
This protocol is designed to assess the inhibitory effect of this compound on MMP-12 activity in a macrophage cell line (e.g., THP-1 or primary human monocytes).
Materials:
-
This compound
-
LPS (Lipopolysaccharide)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Human monocyte or macrophage cell line (e.g., THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Reagents for zymography or a fluorometric MMP-12 activity assay kit
Procedure:
-
Macrophage Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes at an appropriate density.
-
Treat cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours to induce differentiation into macrophage-like cells.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Pre-treatment with this compound:
-
Replace the culture medium with serum-free medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control.
-
Incubate for 1-2 hours.
-
-
Stimulation of MMP-12 Production:
-
Add LPS (e.g., 100 ng/mL) to the wells to stimulate MMP-12 expression and secretion.
-
Incubate for 24-48 hours.
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium from each well.
-
Analyze the collected medium for MMP-12 activity using gelatin zymography or a specific MMP-12 activity assay kit according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway of MMP-12 Inhibition
Caption: Mechanism of this compound action on MMP-12.
Experimental Workflow for Testing this compound
Caption: General workflow for cell culture experiments with this compound.
References
Application Notes and Protocols for BAY-7598 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of BAY-7598, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), for use in preclinical atherosclerosis studies. The following protocols are based on established methodologies for evaluating MMP-12 inhibitors in relevant animal models of atherosclerosis.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries.[1][2] Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, plays a critical role in the pathogenesis of atherosclerosis.[3][4][5] It is primarily secreted by macrophages within atherosclerotic plaques and contributes to disease progression by degrading the extracellular matrix, which facilitates the migration and infiltration of inflammatory cells. Inhibition of MMP-12 is therefore a promising therapeutic strategy to retard plaque development and enhance plaque stability.
This compound is a potent and selective chemical probe that inhibits MMP-12 with high affinity. Its selectivity for MMP-12 over other MMPs makes it a valuable tool for investigating the specific role of this enzyme in atherosclerosis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and provide a starting point for in vivo dosage based on studies with other selective MMP-12 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) |
| MMP-12 | Human | 0.085 |
| MMP-12 | Murine | 0.67 |
| MMP-12 | Rat | 1.1 |
| MMP-2 | Human | 44 |
| MMP-3 | Human | 360 |
| MMP-7 | Human | 600 |
| MMP-8 | Human | 15 |
| MMP-9 | Human | 460 |
| MMP-10 | Human | 12 |
| MMP-13 | Human | 67 |
| MMP-14 | Human | 250 |
| MMP-16 | Human | 940 |
Data sourced from publicly available information.
Table 2: In Vivo Administration and Pharmacokinetics of this compound in Mice
| Route of Administration | Dosage | Terminal Half-life (t1/2) |
| Intravenous (i.v.) | 0.3 mg/kg | 4.6 hours |
| Oral (p.o.) | 5.0 mg/kg | 4.1 hours |
Data sourced from publicly available information.
Table 3: Exemplary Dosing of Selective MMP-12 Inhibitors in Murine Atherosclerosis Models
| Compound | Animal Model | Diet | Administration | Dosage | Study Duration | Key Findings |
| RXP470.1 | Apolipoprotein E-knockout (ApoE-KO) mice | Western Diet | Osmotic mini-pump | 1.66 nmol/L (~100 nM plasma concentration) | 4 weeks | ~50% reduction in atherosclerotic plaque area |
| XL784 | Macrophage-specific uPA-overexpressing ApoE-null mice | High-Fat Diet | Oral | 125, 250, or 500 mg/kg/day | 10 weeks | Significant reduction in aortic root intimal lesion area |
This table provides examples from published studies on other selective MMP-12 inhibitors to guide dose selection for this compound.
Experimental Protocols
The following are detailed protocols for in vivo atherosclerosis studies using a selective MMP-12 inhibitor like this compound.
Protocol 1: Evaluation of a Selective MMP-12 Inhibitor in an Apolipoprotein E-Knockout (ApoE-KO) Mouse Model of Atherosclerosis
This protocol is adapted from studies on the selective MMP-12 inhibitor RXP470.1.
1. Animal Model and Diet:
-
Animal: Male and female Apolipoprotein E-knockout (ApoE-KO) mice.
-
Diet: To induce atherosclerosis, feed mice a Western-type diet (high in fat and cholesterol) for a specified period (e.g., 8 weeks) to establish atherosclerotic plaques before initiating treatment.
2. Drug Administration:
-
Compound: this compound.
-
Vehicle: A suitable vehicle for solubilizing this compound (to be determined based on its physicochemical properties).
-
Administration Method: Continuous delivery via subcutaneously implanted osmotic mini-pumps is recommended to maintain stable plasma concentrations.
-
Dosage: Based on the pharmacokinetic data of this compound and effective doses of similar inhibitors, a starting dose should be calculated to achieve a plasma concentration that effectively inhibits MMP-12 activity. For example, a dose leading to a plasma concentration of approximately 100 nM could be a target.
-
Control Group: Administer vehicle alone using the same method.
-
Treatment Duration: A typical treatment duration is 4 weeks, but this can be adjusted based on the study objectives.
3. Endpoint Analysis:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system. Collect the aorta and heart.
-
Atherosclerotic Plaque Quantification:
-
Stain the en face preparation of the aorta with Oil Red O to visualize lipid-rich plaques and quantify the lesion area.
-
Perform histological analysis of the aortic root by sectioning and staining with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen content.
-
-
Plaque Composition Analysis:
-
Use immunohistochemistry to identify and quantify macrophages (e.g., using anti-CD68 antibodies), smooth muscle cells (e.g., using anti-alpha-smooth muscle actin antibodies), and apoptosis (e.g., using TUNEL staining).
-
-
Statistical Analysis: Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
MMP-12 Signaling Pathway in Atherosclerosis
Caption: Role of MMP-12 in Atherosclerosis and the inhibitory action of this compound.
Experimental Workflow for In Vivo Atherosclerosis Study
Caption: Workflow for evaluating this compound in a mouse model of atherosclerosis.
References
- 1. Impact of matrix metalloproteinases on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlations of MMP-1, MMP-3, and MMP-12 with the degree of atherosclerosis, plaque stability and cardiovascular and cerebrovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase 12 Accelerates the Initiation of Atherosclerosis and Stimulates the Progression of Fatty Streaks to Fibrous Plaques in Transgenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Integrative studies implicate matrix metalloproteinase‐12 as a culprit gene for large‐artery atherosclerotic stroke — Olink® [olink.com]
Application Notes and Protocols for BAY 1125976 in Cancer Cell Line Studies
A a selective, allosteric inhibitor of AKT1 and AKT2, BAY 1125976, offers a potent tool for investigating the role of the PI3K/AKT signaling pathway in cancer biology. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing BAY 1125976 in cancer cell line studies.
Therefore, to fulfill the detailed requirements of this request, we will focus on a well-characterized Bayer compound with extensive research in cancer cell lines: BAY 1125976 . This potent and selective allosteric inhibitor of AKT1/2 has been extensively profiled in numerous cancer cell lines and serves as an excellent model for designing and executing cell-based assays to probe the PI3K/AKT pathway.[3][4][5]
Mechanism of Action
BAY 1125976 is an orally bioavailable, non-ATP competitive inhibitor that selectively targets the serine/threonine protein kinase AKT isoforms 1 and 2. It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, thereby preventing its phosphorylation at key activation sites (Threonine 308 and Serine 473) and subsequent activation. This leads to the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in tumor cell proliferation, survival, and migration.
Data Presentation
Table 1: In Vitro Activity of BAY 1125976 Against AKT Isoforms
| Target | IC50 (nM) | ATP Concentration |
| AKT1 | 5.2 | 10 µM |
| AKT1 | 44 | 2 mM |
| AKT2 | 18 | 10 µM |
| AKT2 | 36 | 2 mM |
| AKT3 | 427 | 10 µM |
Data sourced from Selleck Chemicals and MedchemExpress.
Table 2: Proliferative Inhibition (GI50) of BAY 1125976 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Key Genetic Features |
| KPL-4 | Breast Cancer | Submicromolar | PIK3CA H1047R mutant |
| MCF7 | Breast Cancer | Submicromolar | PIK3CA E545K mutant |
| T47D | Breast Cancer | Submicromolar | PIK3CA H1047R mutant |
| BT-474 | Breast Cancer | Submicromolar | PIK3CA K111N mutant |
| ZR-75-1 | Breast Cancer | Submicromolar | - |
| EVSA-T | Breast Cancer | Submicromolar | - |
| MDA-MB-453 | Breast Cancer | Submicromolar | - |
| BT20 | Breast Cancer | Submicromolar | - |
| LNCaP | Prostate Cancer | Submicromolar | PTEN null |
| LAPC-4 | Prostate Cancer | Submicromolar | AKT1 E17K mutant |
| KU-19-19 | Bladder Cancer | Not specified | AKT1 E17K mutant |
BAY 1125976 shows potent anti-proliferative activity, particularly in cell lines with activating mutations in the PI3K/AKT pathway.
Table 3: Inhibition of Downstream Signaling by BAY 1125976
| Cell Line | Target Phosphorylation Site | IC50 (nM) |
| LAPC-4 | AKT1-S473 | 0.8 |
| LAPC-4 | AKT1-T308 | 5.6 |
| LAPC-4 | 4EBP1-T70 | 35 |
| LAPC-4 | PRAS40-T246 | ~141 |
| KU-19-19 | AKT1-S473 | 35 |
| KU-19-19 | 4EBPI-T70 | 100 |
Data reflects the potent inhibition of downstream effectors of AKT signaling.
Mandatory Visualizations
Caption: PI3K/AKT Signaling Pathway and the Mechanism of Action of BAY 1125976.
References
Application Notes and Protocols for In Vivo Efficacy Assessment of BAY-7598
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-7598 is a potent and selective small-molecule inhibitor of Matrix Metalloproteinase-12 (MMP12). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). MMP12, also known as macrophage elastase, plays a complex and often context-dependent role in various physiological and pathological processes, including inflammation, tissue remodeling, and cancer. In the context of oncology, MMP12 has been implicated in tumor growth, invasion, metastasis, and angiogenesis, although its precise role can vary between different tumor types and the tumor microenvironment.[1][2][3][4]
These application notes provide a comprehensive protocol for assessing the in vivo efficacy of this compound in a preclinical cancer model. The detailed methodologies, data presentation guidelines, and visualizations are intended to assist researchers in designing and executing robust studies to evaluate the therapeutic potential of this MMP12 inhibitor.
Data Presentation
Quantitative data from in vivo efficacy studies of this compound should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Species |
| MMP12 | 0.085 | Human |
| MMP12 | 0.67 | Murine |
| MMP12 | 1.1 | Rat |
| MMP2 | 44 | Human |
| MMP3 | 360 | Human |
| MMP7 | 600 | Human |
| MMP8 | 15 | Human |
| MMP9 | 460 | Human |
| MMP13 | 67 | Human |
Source:[5]
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dose | Route |
| Terminal Half-life (t₁/₂) | 4.6 h | 0.3 mg/kg | Intravenous (i.v.) |
| Terminal Half-life (t₁/₂) | 4.1 h | 5.0 mg/kg | Oral (p.o.) |
Source:
Table 3: Example Tumor Growth Inhibition (TGI) Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | QD, p.o. | - | ||
| This compound | 5 | QD, p.o. | |||
| This compound | 15 | QD, p.o. | |||
| Positive Control |
Experimental Protocols
This protocol outlines an in vivo efficacy study of this compound in an orthotopic lung cancer mouse model. This model is chosen due to the significant role of MMP12 in lung cancer progression and metastasis.
Cell Line Selection and Culture
-
Cell Line: A549 (human lung adenocarcinoma) or LLC (Lewis Lung Carcinoma) cell lines are suitable choices as they are well-characterized and have been used in lung cancer models. The expression of MMP12 in the selected cell line should be confirmed by qPCR or Western blot.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Model
-
Species and Strain: Female athymic nude mice (for human cell lines like A549) or C57BL/6 mice (for syngeneic models like LLC), 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Orthotopic Lung Tumor Implantation
This procedure aims to establish a tumor in the lung, mimicking the primary site of the disease.
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Place the mouse in a lateral decubitus position.
-
Make a small incision in the skin and underlying muscle over the lateral thorax.
-
Prepare a cell suspension of 1 x 10⁶ cells in 50 µL of a mixture of serum-free medium and Matrigel (1:1).
-
Using a 28-gauge needle, carefully inject the cell suspension directly into the lung parenchyma.
-
Close the incision with sutures or wound clips.
-
Monitor the animals for recovery.
Experimental Design and Treatment
-
Tumor Establishment: Allow tumors to establish and grow to a palpable size (approximately 100-150 mm³), which can be monitored by imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT.
-
Randomization: Randomize the animals into treatment groups (n=8-10 mice per group) based on tumor volume to ensure a uniform distribution.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally (p.o.) once daily (QD).
-
Group 2: this compound (e.g., 5 mg/kg), p.o., QD.
-
Group 3: this compound (e.g., 15 mg/kg), p.o., QD.
-
Group 4: Positive control (a standard-of-care chemotherapy agent for lung cancer), administered as per established protocols.
-
-
Drug Preparation and Administration: this compound should be formulated in a suitable vehicle for oral administration. Doses are based on the provided pharmacokinetic data and general practices for small molecule inhibitors.
-
Monitoring:
-
Tumor Growth: Measure tumor volume using a suitable imaging modality twice a week.
-
Body Weight: Record the body weight of each animal twice a week as an indicator of toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress or toxicity.
-
Endpoint Analysis
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for further analysis.
-
Primary Endpoint:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control group.
-
-
Secondary and Exploratory Endpoints:
-
Metastasis Assessment: Examine distant organs (e.g., contralateral lung, liver, lymph nodes) for the presence of metastases. This can be done through histological analysis (H&E staining) or by imaging ex vivo.
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of:
-
Proliferation: Ki-67
-
Apoptosis: Cleaved Caspase-3
-
Angiogenesis: CD31 (to assess microvessel density)
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
MMP12 Activity: Perform zymography or use specific activity-based probes on tumor lysates to confirm target engagement.
-
Western Blot: Analyze the expression of MMP12 and downstream signaling molecules in tumor lysates.
-
-
Analysis of the Tumor Microenvironment: Use flow cytometry or IHC to characterize the immune cell infiltrate (e.g., tumor-associated macrophages, T cells) within the tumors.
-
Visualizations
Signaling Pathway
Caption: Role of MMP12 in the tumor microenvironment and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing the in vivo efficacy of this compound.
Logical Relationship: Rationale for Model Selection
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. A Method for Orthotopic Transplantation of Lung Cancer in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. Matrix metalloproteinases: protective roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
BAY-7598 solubility and preparation for experimental use
Application Notes and Protocols for BAY-7598
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of this compound, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12). The following sections detail its solubility, preparation for experimental use, mechanism of action, and relevant experimental protocols.
Physicochemical Properties and Solubility
This compound is a small molecule inhibitor with demonstrated oral bioavailability. Proper solubilization is critical for its effective use in both in vitro and in vivo experimental settings. The solubility of this compound in common laboratory solvents is summarized below.
| Property | Value | Source |
| Molecular Weight | 505.56 g/mol | |
| Appearance | Solid | |
| Solubility in DMSO | 10 mM | |
| Solubility in Ethanol | Not explicitly reported. Generally, poorly water-soluble compounds may have limited solubility in ethanol alone. It is often used as a co-solvent. | N/A |
| Solubility in Water | Not explicitly reported. Expected to be low due to the hydrophobic nature of many small molecule inhibitors. | N/A |
Preparation of this compound for Experimental Use
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for organic compounds.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 505.56 g/mol x 1000 mg/g = 5.0556 mg
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 5.06 mg of this compound powder into the tube.
-
Dissolve the compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in solubilization, but the temperature sensitivity of the compound should be considered.
-
Aliquot and store: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
For cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous medium (e.g., cell culture medium) to achieve the desired final concentration. The final concentration of DMSO in the assay should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Serial Dilutions: It is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO to create intermediate stock concentrations. This avoids precipitation of the compound that can occur when directly diluting a high-concentration DMSO stock into an aqueous buffer.
-
Final Dilution: Add a small volume of the appropriate intermediate DMSO stock to the final aqueous assay medium to achieve the desired working concentration. For example, to make a 10 µM working solution in 1 mL of media from a 10 mM stock, you would add 1 µL of the stock solution. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the assay medium without the inhibitor.
Protocol 3: Formulation for In Vivo Studies
This compound is orally bioavailable. However, for in vivo administration, a suitable formulation is required to ensure consistent delivery and absorption. As this compound is likely poorly soluble in water, a suspension or solution in a biocompatible vehicle is necessary.
Common Formulation Strategies for Poorly Soluble Compounds:
-
Suspension in an aqueous vehicle: The compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to improve wettability and prevent aggregation.
-
Solution in a co-solvent system: A mixture of solvents, such as DMSO, ethanol, and polyethylene glycol (PEG), can be used to dissolve the compound. The final concentration of each solvent must be within tolerable limits for the animal model.
-
Lipid-based formulations: Formulations containing oils, surfactants, and co-solvents can enhance the solubility and absorption of lipophilic compounds.
Example Formulation (to be optimized for the specific study):
-
A common vehicle for oral gavage in rodents is 0.5% (w/v) carboxymethylcellulose with 0.1% (v/v) Tween 80 in sterile water. The micronized this compound powder would be suspended in this vehicle.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of MMP-12. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMP-12, also known as macrophage elastase, plays a significant role in tissue remodeling and inflammation. Dysregulation of MMP-12 activity is implicated in various inflammatory diseases.
MMP-12 has been shown to exert its effects through several signaling pathways, including the activation of Protease-Activated Receptor-1 (PAR-1) and the regulation of the ERK/p38 MAPK pathway. Inhibition of MMP-12 by this compound is expected to modulate these downstream signaling events.
Caption: this compound inhibits MMP-12, blocking downstream signaling.
Experimental Protocols
This compound can be used in a variety of in vitro and in vivo assays to investigate the role of MMP-12 in biological processes. Below are representative protocols for common experimental applications.
Protocol 4: Gelatin Zymography for MMP-12 Activity
Gelatin zymography is an activity-based assay used to detect and characterize gelatinolytic MMPs, including MMP-12.
Materials:
-
Polyacrylamide gels containing gelatin
-
Cell culture supernatants or tissue lysates
-
Non-reducing sample buffer
-
Tris-Glycine SDS running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100)
-
Developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix cell culture supernatants or tissue lysates with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto a gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in developing buffer, typically overnight at 37°C, to allow the MMPs to digest the gelatin substrate.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of enzymatic activity will appear as clear bands on a blue background, corresponding to the molecular weight of the active MMPs. The intensity of the bands can be quantified using densitometry.
Protocol 5: In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol describes how to assess the effect of this compound on cell migration, a process in which MMP-12 is often implicated.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cells of interest (e.g., macrophages, cancer cells)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound working solutions
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Suspend cells in serum-free medium. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Treatment: Add this compound at various concentrations to the upper chamber. Include a vehicle control (DMSO).
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration to occur (e.g., 12-24 hours).
-
Fixation and Staining: Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain with crystal violet.
-
Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Caption: Workflow for an in vitro cell migration assay.
Application of BAY-7598 in Zymography Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-7598 is a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. Zymography is a widely used technique to detect and characterize MMP activity in biological samples. This application note provides a detailed protocol for the use of this compound in zymography assays to specifically investigate the inhibition of MMP activity.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of MMP-12, binding to the active site of the enzyme and preventing the cleavage of its substrates. Its high selectivity for MMP-12 makes it a valuable tool for studying the specific roles of this enzyme in complex biological systems.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against a panel of human, murine, and rat matrix metalloproteinases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| MMP Target | Species | IC50 (nM) |
| MMP-12 | Human | 0.085 |
| Murine | 0.67 | |
| Rat | 1.1 | |
| MMP-2 | Human | 44 |
| Murine | 45 | |
| Rat | 45 | |
| MMP-3 | Human | 360 |
| Murine | 270 | |
| MMP-7 | Human | 600 |
| Murine | 130 | |
| MMP-8 | Human | 15 |
| Murine | 54 | |
| Rat | 67 | |
| MMP-9 | Human | 460 |
| Murine | 210 | |
| Rat | 1000 | |
| MMP-10 | Human | 12 |
| MMP-13 | Human | 67 |
| MMP-14 | Human | 250 |
| MMP-16 | Human | 940 |
Signaling Pathway of MMP-12 in Extracellular Matrix Degradation
MMP-12 plays a significant role in the breakdown of various extracellular matrix components. Its expression can be induced by stimuli such as reactive oxygen species (ROS). Once active, MMP-12 can degrade substrates like elastin, type IV collagen, and fibronectin. The degradation of these matrix proteins can, in turn, influence cellular behaviors such as motility. Furthermore, MMP-12 can activate other MMPs, including proMMP-2 and proMMP-3, amplifying the degradation of the extracellular matrix.
Caption: MMP-12 signaling and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for performing gelatin zymography to assess the inhibitory effect of this compound on MMP activity. Gelatin is a suitable substrate for several MMPs, including MMP-2 and MMP-9, and can also be degraded by MMP-12.
Materials and Reagents
-
Protein Samples: Conditioned cell culture media, tissue extracts, or purified MMP enzymes.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations in the relevant buffer.
-
Zymogram Gel: 10% SDS-PAGE gel containing 1 mg/mL gelatin.
-
Sample Buffer (2X, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.
-
Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Renaturing Buffer: 2.5% Triton X-100 in dH2O.
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
Experimental Workflow for Zymography with this compound
Caption: Workflow for zymography with MMP inhibitors.
Detailed Protocol
1. Sample Preparation:
-
Thaw protein samples on ice.
-
Determine the protein concentration of your samples to ensure equal loading.
-
Method A: Pre-incubation with Inhibitor:
-
In a microcentrifuge tube, mix your protein sample with the desired concentration of this compound. A starting concentration range of 10- to 100-fold the IC50 value for the target MMP is recommended (e.g., 1-10 nM for human MMP-12). The optimal concentration should be determined empirically.
-
Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Incubate at room temperature for 30-60 minutes.
-
-
Mix the (inhibitor-treated) samples with an equal volume of 2X non-reducing sample buffer. Do not heat the samples.
2. Electrophoresis:
-
Load 10-20 µg of protein per lane into the wells of the pre-cast or self-made gelatin zymogram gel.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
3. Renaturation and Incubation:
-
Carefully remove the gel from the glass plates.
-
Wash the gel twice with renaturing buffer for 30 minutes each with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.
-
Method B: Inhibition during Incubation:
-
If you did not pre-incubate your samples with the inhibitor, you can add this compound to the developing buffer at this stage. Prepare two separate developing buffers: one with the desired concentration of this compound and one with the vehicle control.
-
-
Incubate the gel in the developing buffer (with or without this compound) overnight (16-24 hours) at 37°C with gentle agitation.
4. Staining and Destaining:
-
Remove the developing buffer and stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours at room temperature with gentle agitation.
-
Destain the gel with destaining solution, changing the solution several times, until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
5. Data Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the clear bands using image analysis software (e.g., ImageJ).
-
Compare the band intensities of the this compound-treated samples to the control samples to determine the extent of MMP inhibition.
Troubleshooting
-
No or weak bands: Insufficient enzyme in the sample, improper renaturation, or excessive incubation with the inhibitor.
-
Smeared bands: Overloading of the sample or degradation of the enzyme.
-
High background: Incomplete destaining or issues with the gelatin concentration in the gel.
Conclusion
This application note provides a comprehensive guide for utilizing this compound as a selective inhibitor in zymography assays to study MMP-12 activity. The provided protocols and quantitative data will aid researchers in designing and executing experiments to investigate the role of MMP-12 in various biological and pathological contexts. The high potency and selectivity of this compound make it an invaluable tool for dissecting the specific contributions of MMP-12 to extracellular matrix remodeling and associated cellular processes.
Application Note: Detecting MMP12 Activity using Immunohistochemistry Following BAY-7598 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Matrix Metalloproteinase-12 (MMP12), also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages. It plays a crucial role in extracellular matrix (ECM) remodeling by degrading various components, most notably elastin.[1][2] Dysregulated MMP12 activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and atherosclerosis, making it a significant therapeutic target.[2] BAY-7598 is a potent and selective inhibitor of MMP12, exhibiting high efficacy in preclinical models.[3][4] This application note provides a detailed protocol for the detection of MMP12 enzymatic activity in tissue sections using an in situ zymography approach, particularly for assessing the inhibitory effects of this compound. This method offers a more direct measure of enzymatic function compared to standard immunohistochemistry which primarily detects protein presence.
This compound Inhibitory Activity
This compound demonstrates potent and selective inhibition of MMP12 across different species. The half-maximal inhibitory concentration (IC50) values highlight its specificity for MMP12 over other matrix metalloproteinases.
| Target Enzyme | Species | IC50 (nM) |
| MMP12 | Human | 0.085 |
| MMP12 | Murine | 0.67 |
| MMP12 | Rat | 1.1 |
| MMP2 | Human | 44 |
| MMP3 | Human | 360 |
| MMP7 | Human | 600 |
| MMP8 | Human | 15 |
| MMP9 | Human | 460 |
| MMP10 | Human | 12 |
| MMP13 | Human | 67 |
| MMP14 | Human | 250 |
| MMP16 | Human | 940 |
Data sourced from MedchemExpress.
MMP12 Signaling Pathway in Macrophages
MMP12 expression and activity in macrophages are regulated by a variety of inflammatory and signaling cues. Pro-inflammatory cytokines such as TNF-α and IL-1β can induce MMP12 expression. Once activated, MMP12 can cleave and modulate the activity of various downstream substrates, including other MMPs, chemokines, and growth factors. This can influence inflammatory cell recruitment and tissue remodeling. The ERK/P38 MAPK signaling pathway has been shown to be involved in MMP12-mediated macrophage proliferation.
Caption: MMP12 signaling cascade in macrophages.
Experimental Workflow for Detecting MMP12 Activity
The following diagram outlines the key steps in the in situ zymography protocol to assess MMP12 activity in tissue samples following treatment with this compound.
Caption: Workflow for in situ zymography of MMP12 activity.
Detailed Experimental Protocol: In Situ Zymography for MMP12 Activity
This protocol is designed to detect the elastolytic activity of MMP12 in frozen tissue sections. It is crucial to include proper controls, such as tissues from vehicle-treated animals and sections incubated with a broad-spectrum MMP inhibitor (e.g., EDTA) or a specific MMP12 inhibitor to confirm the specificity of the signal.
Materials and Reagents:
-
Tissues: Freshly harvested tissues, embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen.
-
DQ™-elastin: From bovine neck ligament, fluorescein conjugate (e.g., from Thermo Fisher Scientific).
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.2 mM sodium azide, pH 7.6.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
This compound: For in vivo/ex vivo treatment.
-
Broad-spectrum MMP inhibitor (optional control): e.g., 20 mM EDTA in reaction buffer.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Cryostat
-
Humidified Chamber
-
Fluorescence Microscope
Procedure:
-
Tissue Sectioning:
-
Cut frozen tissue blocks into 7-10 µm thick sections using a cryostat.
-
Mount the sections onto charged microscope slides.
-
Allow sections to air dry for 10-15 minutes.
-
-
Rehydration:
-
Rehydrate the tissue sections by immersing the slides in PBS for 10 minutes at room temperature.
-
-
Substrate Preparation and Incubation:
-
Prepare the DQ-elastin working solution by diluting the stock solution to a final concentration of 25 µg/mL in the reaction buffer.
-
For inhibitor controls, prepare a separate working solution containing the DQ-elastin and a broad-spectrum MMP inhibitor (e.g., EDTA) or this compound at a concentration sufficient to inhibit MMP12 activity.
-
Carefully apply the DQ-elastin working solution (with or without inhibitor) to the tissue sections, ensuring the entire section is covered.
-
Incubate the slides in a light-protected, humidified chamber at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically for different tissues.
-
-
Washing:
-
Gently wash the slides with PBS three times for 5 minutes each to remove the unincorporated DQ-elastin substrate.
-
-
Counterstaining:
-
Incubate the sections with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the cell nuclei.
-
Rinse the slides briefly in PBS.
-
-
Mounting:
-
Mount a coverslip over the tissue section using an antifade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the sections using a fluorescence microscope. The degradation of DQ-elastin by active MMP12 will result in a localized green fluorescence. DAPI staining will appear as blue fluorescence.
-
Capture images using appropriate filters.
-
Quantify the fluorescence intensity of the DQ-elastin signal using image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity is proportional to the MMP12 activity. Compare the fluorescence intensity between this compound-treated and vehicle-treated groups to determine the extent of inhibition.
-
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory effect of this compound on MMP12 activity in tissue samples. The in situ zymography protocol offers a robust and specific method for detecting enzymatic activity directly within the tissue context, providing valuable insights for researchers in drug development and related scientific fields. The inclusion of appropriate controls is paramount for the accurate interpretation of the results.
References
- 1. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BAY-7598 Insolubility in Aqueous Solutions
Welcome to the technical support center for BAY-7598. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous solutions during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12).[1][2][3][4] Like many small molecule inhibitors, this compound may exhibit poor solubility in aqueous solutions, which can lead to challenges in achieving the desired concentration for biological assays, resulting in inaccurate or irreproducible data.[5]
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: When you observe precipitation or incomplete dissolution of this compound, a systematic approach is recommended. First, visually inspect the solution for any particulates. If insolubility is suspected, consider preparing a stock solution in an organic solvent before further dilution into your aqueous buffer. It's also crucial to ensure the quality and purity of the compound.
Q3: Which organic solvents are recommended for creating a stock solution of this compound?
A3: For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions. Other organic solvents such as ethanol, methanol, or Dimethylformamide (DMF) can also be considered. However, it is critical to ensure the chosen solvent is compatible with your experimental system, as high concentrations of organic solvents can be cytotoxic.
Q4: How can pH be adjusted to improve the solubility of this compound?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution. For weakly acidic compounds, increasing the pH above their pKa will increase solubility. Conversely, for weakly basic compounds, decreasing the pH below their pKa will enhance solubility. Without specific pKa data for this compound, it is recommended to test a range of pH values (e.g., 6.0, 7.4, and 8.0) to empirically determine the optimal pH for its solubility.
Q5: Can temperature adjustments help in dissolving this compound?
A5: For many compounds, solubility increases with temperature. Gentle warming of the solution, for instance in a 37°C water bath, may aid in dissolution. However, this should be done with caution, as excessive heat can lead to the degradation of the compound. It is advisable to assess the thermal stability of this compound before applying heat.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and overcome common solubility issues encountered with this compound.
Issue 1: this compound precipitates immediately upon dilution of a stock solution into an aqueous buffer.
-
Possible Cause: The compound has very low intrinsic aqueous solubility, and the addition of the organic stock solution to the aqueous buffer creates a supersaturated and unstable solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most direct approach is to lower the final working concentration of this compound in your experiment.
-
Optimize Co-solvent Concentration: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a vehicle control with the same co-solvent concentration in your experiments.
-
Use a Stepped Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the stock solution into a mixture of the organic solvent and the aqueous medium, and then perform the final dilution into the aqueous medium.
-
Utilize Solubilizing Agents: Consider the use of surfactants or other solubilizing agents. Polysorbates (e.g., Tween® 80) or Cremophor® EL can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.
-
Issue 2: this compound dissolves initially but precipitates over time.
-
Possible Cause: The initial solution was supersaturated and thermodynamically unstable, leading to precipitation over time. The compound may also be degrading in the aqueous buffer.
-
Troubleshooting Steps:
-
Determine Equilibrium Solubility: Conduct an experiment to determine the equilibrium solubility of this compound in your specific buffer to avoid preparing supersaturated solutions.
-
Assess Compound Stability: Evaluate the stability of this compound in your aqueous buffer over the time course of your experiment. This can be done using analytical techniques like HPLC.
-
Control Temperature: Maintain a constant temperature during storage and handling of the solution, as temperature fluctuations can affect solubility.
-
Quantitative Data Summary
| Condition | Solvent/Buffer | This compound Concentration (µM) | Observation (Dissolved/Precipitated) | Notes |
| pH | 50 mM Phosphate Buffer, pH 6.0 | User Defined | ||
| pH | 50 mM Phosphate Buffer, pH 7.4 | User Defined | ||
| pH | 50 mM Tris Buffer, pH 8.0 | User Defined | ||
| Co-solvent | 0.1% DMSO in PBS | User Defined | ||
| Co-solvent | 0.5% DMSO in PBS | User Defined | ||
| Co-solvent | 1% DMSO in PBS | User Defined | ||
| Temperature | 4°C | User Defined | ||
| Temperature | Room Temperature (20-25°C) | User Defined | ||
| Temperature | 37°C | User Defined |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary, provided the compound is thermally stable.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Visualizations
Signaling Pathway of MMP-12 Inhibition
Caption: Inhibition of MMP-12 by this compound prevents extracellular matrix degradation and reduces inflammation.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A stepwise workflow for addressing and resolving the insolubility of this compound in experiments.
References
- 1. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Distinct Requirements for Extracellular and Intracellular MMP12 in the Development of the Adult V-SVZ Neural Stem Cell Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Matrix Metalloproteinase-12 as an endogenous resolution promoting factor following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BAY-7598 dosage for maximum in vivo efficacy
Welcome to the technical support center for BAY-XXXX, a novel small molecule inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BAY-XXXX?
A1: BAY-XXXX is a potent and selective inhibitor of the tyrosine kinase receptor, Receptor Tyrosine Kinase (RTK-1). By binding to the ATP-binding pocket of the RTK-1 kinase domain, BAY-XXXX blocks the phosphorylation and activation of downstream signaling pathways, primarily the MAP-Kinase (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.
Q2: What is the recommended starting dose for in vivo studies?
A2: For initial in vivo efficacy studies in mouse xenograft models, we recommend a starting dose of 10 mg/kg, administered orally (p.o.) once daily. This recommendation is based on preliminary pharmacokinetic (PK) and pharmacodynamic (PD) data. However, the optimal dose for your specific model may vary and should be determined empirically.
Q3: How should I prepare BAY-XXXX for oral gavage?
A3: BAY-XXXX is sparingly soluble in water. For oral administration, we recommend formulating BAY-XXXX in a vehicle of 0.5% (w/v) methylcellulose in sterile water. A detailed protocol for formulation is provided in the "Experimental Protocols" section.
Q4: What are the expected signs of target engagement in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation levels of RTK-1 and downstream effectors such as ERK and AKT in tumor tissue. A significant reduction in p-RTK-1, p-ERK, and p-AKT levels within 2-4 hours post-dose is indicative of target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of tumor growth inhibition at the starting dose. | 1. Insufficient drug exposure (low bioavailability).2. Sub-optimal dosing frequency.3. Tumor model is resistant to RTK-1 inhibition. | 1. Perform a pharmacokinetic (PK) study to determine plasma and tumor drug concentrations.2. Increase the dose or dosing frequency (e.g., twice daily).3. Confirm RTK-1 expression and pathway activation in your tumor model via Western Blot or IHC. |
| Significant weight loss or signs of toxicity in animals. | 1. Dose is too high.2. Off-target effects.3. Vehicle-related toxicity. | 1. Reduce the dose of BAY-XXXX.2. Consider a dose-range finding (tolerability) study.3. Dose a cohort of animals with the vehicle alone to rule out vehicle toxicity. |
| High variability in tumor response between animals. | 1. Inconsistent drug formulation or administration.2. Heterogeneity of the tumor model.3. Variable drug metabolism between animals. | 1. Ensure the drug is fully in suspension before each dose administration.2. Increase the number of animals per group to improve statistical power.3. Analyze plasma drug levels to assess for variability in exposure. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of BAY-XXXX in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 0 | QD, p.o. | 0 | +2.5 |
| BAY-XXXX | 10 | QD, p.o. | 45 | -1.8 |
| BAY-XXXX | 25 | QD, p.o. | 78 | -4.2 |
| BAY-XXXX | 50 | QD, p.o. | 92 | -9.5 |
Table 2: Pharmacokinetic Parameters of BAY-XXXX in Mice
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| 10 | 350 | 2 | 2100 |
| 25 | 980 | 2 | 6200 |
| 50 | 2150 | 4 | 15800 |
Experimental Protocols
Protocol 1: Preparation of BAY-XXXX for Oral Gavage
-
Weigh the required amount of BAY-XXXX powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Slowly add the BAY-XXXX powder to the methylcellulose solution while vortexing to create a fine suspension.
-
Continue to vortex for 5-10 minutes to ensure a homogenous suspension.
-
Maintain the suspension on a stir plate during dosing to prevent settling.
Protocol 2: Mouse Xenograft Efficacy Study
-
Implant tumor cells or fragments into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group).
-
Record baseline tumor volume and body weight.
-
Administer BAY-XXXX or vehicle according to the planned dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect terminal tumor and plasma samples for PK/PD analysis.
Visualizations
Caption: BAY-XXXX inhibits RTK-1, blocking downstream signaling.
Addressing BAY-7598 instability in long-term cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the use of BAY-7598, a potent and selective MMP12 inhibitor, in long-term cell culture experiments.
I. Troubleshooting Guide
Issue 1: Reduced or Loss of this compound Activity Over Time in Long-Term Cell Culture
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of this compound in aqueous culture medium. | 1. Prepare fresh working solutions: For long-term experiments, replenish the cell culture medium with freshly diluted this compound every 24-48 hours. 2. Optimize storage of stock solutions: Store DMSO stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1][2] 3. Perform a time-course experiment: Assess the activity of this compound at different time points after its addition to the culture medium to determine its functional half-life in your specific experimental setup. | Restoration of expected inhibitory activity. Consistent results across experiments. |
| Cellular metabolism of this compound. | 1. Use a higher initial concentration: If metabolic inactivation is suspected, a higher starting concentration may be necessary to maintain an effective intracellular concentration over time. 2. Co-administer with a metabolic inhibitor: This is a complex approach and should be carefully considered and validated, as it can have off-target effects. | Sustained inhibition of MMP12 activity throughout the experiment. |
| Adsorption to plasticware. | 1. Use low-adhesion plasticware: Consider using polypropylene or other low-binding plates and tubes. 2. Pre-treat plasticware: Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may reduce non-specific binding. | Increased bioavailability of this compound in the cell culture medium. |
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Variability in stock solution preparation. | 1. Standardize stock solution preparation: Follow a consistent, detailed protocol for dissolving and aliquoting this compound.[1][3] 2. Verify stock concentration: If possible, use analytical methods like HPLC to confirm the concentration of your stock solution. | Improved consistency and reproducibility of experimental results. |
| Precipitation of this compound in culture medium. | 1. Prepare intermediate dilutions: Before adding to the aqueous culture medium, perform serial dilutions of the DMSO stock in DMSO. 2. Ensure final DMSO concentration is low: Keep the final DMSO concentration in the culture medium below 0.5% to avoid both toxicity and precipitation. 3. Visually inspect for precipitates: Before adding to cells, carefully inspect the medium for any signs of precipitation. | Clear, homogenous working solutions. Avoidance of cellular stress or toxicity due to compound precipitation. |
| Cell line instability. | 1. Monitor cell health and passage number: Regularly assess cell morphology and viability. Use cells within a consistent and low passage number range. 2. Perform cell line authentication: Periodically verify the identity of your cell line. | Consistent cellular responses to this compound treatment. |
II. Frequently Asked Questions (FAQs)
1. How should I prepare and store stock solutions of this compound?
For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.
2. What is the recommended working concentration for this compound?
The optimal working concentration will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell-based assay. A typical starting range for in vitro experiments with potent inhibitors is 1 nM to 10 µM.
3. My cells are showing signs of toxicity. What could be the cause?
Toxicity can be caused by several factors. High concentrations of DMSO (>0.5%) can be toxic to cells. Ensure your final DMSO concentration is as low as possible. Compound precipitation can also lead to cellular stress. If toxicity is observed at concentrations required for MMP12 inhibition, consider performing a counter-screen with a cell line that does not express MMP12 to investigate potential off-target effects.
4. How can I confirm that this compound is inhibiting MMP12 in my cells?
You can assess the downstream effects of MMP12 inhibition. For example, MMP12 is known to cleave various extracellular matrix (ECM) components. You could measure the levels of specific cleavage products or use techniques like zymography to assess the activity of MMPs in your cell culture supernatant.
5. How often should I replace the media containing this compound in a long-term experiment?
Due to the potential for degradation in aqueous solutions, it is recommended to replenish the cell culture medium with freshly prepared this compound every 24 to 48 hours to ensure a consistent inhibitory concentration.
III. Data Presentation
Table 1: Illustrative Stability of an MMP Inhibitor in Cell Culture Media
The following data is for illustrative purposes only, as specific stability data for this compound in cell culture media is not publicly available.
| Time (hours) | Concentration in Media (µM) at 37°C | Percent Remaining |
| 0 | 10.0 | 100% |
| 8 | 9.1 | 91% |
| 24 | 7.5 | 75% |
| 48 | 5.2 | 52% |
| 72 | 3.1 | 31% |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for temperature sensitivity.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Cell-Based MMP12 Activity Assay
Materials:
-
Cells expressing MMP12
-
Cell culture medium
-
This compound stock solution
-
Fluorogenic MMP12 substrate
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your experiment (e.g., 24 hours).
-
Add the fluorogenic MMP12 substrate to each well according to the manufacturer's instructions.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of this compound and determine the IC50 value.
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Improving Reproducibility of Experiments with BAY-7598
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing BAY-7598, a potent and selective MMP-12 inhibitor.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
| Question | Answer |
| 1. Why am I observing lower than expected potency (higher IC50) for this compound in my biochemical assay? | Several factors can contribute to this: - Enzyme Activity: Ensure the recombinant MMP-12 enzyme is fully active. Improper storage or multiple freeze-thaw cycles can reduce activity. Run a control with a known standard inhibitor. - Substrate Concentration: The IC50 value can be dependent on the substrate concentration. Ensure you are using the recommended substrate concentration for your specific assay kit. - Incubation Time: A pre-incubation step of the enzyme with the inhibitor before adding the substrate is often necessary to allow for binding equilibrium to be reached. Optimize this incubation time (e.g., 30-60 minutes). - Assay Buffer Composition: The presence of chelating agents (e.g., EDTA) in your buffer can interfere with the zinc-dependent activity of MMP-12. Use the recommended assay buffer. |
| 2. My this compound solution appears to have precipitated. How can I ensure complete dissolution? | This compound has limited aqueous solubility. - Solvent: For in vitro assays, prepare a stock solution in an organic solvent such as DMSO. - Sonication: To aid dissolution, sonication of the stock solution is recommended. - Working Dilution: When preparing working dilutions in aqueous buffers or cell culture media, add the stock solution dropwise while vortexing to prevent precipitation. Avoid high final concentrations of the organic solvent in your assay, as it may affect cell viability or enzyme activity. |
| 3. I am seeing inconsistent results in my cell-based assays. What could be the cause? | Inconsistent results in cell-based assays can stem from several sources: - Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging. - Cell Seeding Density: Ensure uniform cell seeding across all wells of your microplate. Variations in cell number will lead to variability in the results. - Compound Stability: The stability of this compound in your specific cell culture medium over the course of the experiment should be considered. If the experiment is long, consider replenishing the medium with fresh compound. - Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells or filling them with sterile PBS. |
| 4. How can I minimize off-target effects in my experiments? | While this compound is a selective MMP-12 inhibitor, off-target effects are a possibility, especially at high concentrations. - Dose-Response: Perform a thorough dose-response experiment to identify the lowest effective concentration. - Negative Control: Use a structurally related but inactive control compound, such as BAY-694, to differentiate between specific MMP-12 inhibition and off-target effects. - Selectivity Profiling: Be aware of the IC50 values of this compound against other MMPs (see Table 1) and consider if inhibition of these other MMPs could contribute to your observed phenotype. |
| 5. What are some common issues to be aware of when using this compound in vivo? | In vivo experiments present unique challenges: - Bioavailability: this compound is orally bioavailable. However, the formulation and route of administration can significantly impact its exposure. Ensure a consistent and appropriate vehicle is used for administration. - Pharmacokinetics: Be mindful of the compound's half-life in the animal model being used. Dosing frequency should be adjusted to maintain a therapeutic concentration. For mice, the terminal elimination half-life is around 4-5 hours.[1] - Animal Health: Monitor the animals for any signs of toxicity or adverse effects. |
Data Presentation
The following tables summarize key quantitative data for this compound to facilitate experimental design and data interpretation.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound against various Matrix Metalloproteinases (MMPs)
| MMP Target | Species | IC50 (nM) |
| MMP-12 | Human | 0.085[1] |
| MMP-12 | Murine | 0.67[1] |
| MMP-12 | Rat | 1.1[1] |
| MMP-2 | Human | 44[1] |
| MMP-3 | Human | 360 |
| MMP-7 | Human | 600 |
| MMP-8 | Human | 15 |
| MMP-9 | Human | 460 |
| MMP-10 | Human | 12 |
| MMP-13 | Human | 67 |
| MMP-14 | Human | 250 |
| MMP-16 | Human | 940 |
| MMP-2 | Murine | 45 |
| MMP-3 | Murine | 270 |
| MMP-7 | Murine | 130 |
| MMP-8 | Murine | 54 |
| MMP-9 | Murine | 210 |
| MMP-2 | Rat | 45 |
| MMP-8 | Rat | 67 |
| MMP-9 | Rat | 1000 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mouse
| Parameter | Intravenous (0.3 mg/kg) | Oral (5.0 mg/kg) |
| Terminal Elimination Half-life (t½) | 4.6 hours | 4.1 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Fluorometric MMP-12 Inhibitor Screening Assay
Objective: To determine the inhibitory activity of this compound against recombinant MMP-12.
Materials:
-
Recombinant human MMP-12
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant MMP-12 in assay buffer to the recommended concentration.
-
Assay Plate Setup:
-
Add 20 µL of the diluted this compound or vehicle control to the appropriate wells of the 96-well plate.
-
Add 20 µL of the diluted MMP-12 enzyme to all wells except the blank.
-
Add 40 µL of assay buffer to the blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/420 nm) at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities of the inhibitor-treated wells to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based MMP-12 Activity Assay in Macrophages
Objective: To evaluate the effect of this compound on MMP-12 activity in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS (Lipopolysaccharide)
-
This compound
-
Fluorogenic MMP-12 substrate
-
Cell lysis buffer
-
96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Cell Stimulation: The following day, treat the cells with LPS (e.g., 100 ng/mL) to induce MMP-12 expression.
-
Inhibitor Treatment: Simultaneously or after a period of stimulation, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Sample Collection:
-
Conditioned Media: Collect the cell culture supernatant.
-
Cell Lysate: Wash the cells with PBS and then lyse them with cell lysis buffer.
-
-
MMP-12 Activity Measurement:
-
In a separate black 96-well plate, add a volume of the conditioned media or cell lysate.
-
Add the fluorogenic MMP-12 substrate.
-
Measure the fluorescence intensity over time as described in Protocol 1.
-
-
Data Analysis: Normalize the MMP-12 activity in the this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Protocol 3: In Vivo Mouse Model of Inflammation
Objective: To assess the efficacy of this compound in a mouse model of inflammation.
Materials:
-
C57BL/6 mice
-
Inflammatory stimulus (e.g., LPS, cigarette smoke)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Tools for sample collection (e.g., bronchoalveolar lavage fluid, tissue)
-
Methods for downstream analysis (e.g., ELISA for cytokines, histology)
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Inhibitor Administration: Administer this compound or vehicle by oral gavage at the predetermined doses and schedule. The timing of administration relative to the inflammatory stimulus will depend on the experimental design (prophylactic or therapeutic).
-
Induction of Inflammation: Induce inflammation using the chosen model (e.g., intraperitoneal injection of LPS, exposure to cigarette smoke).
-
Sample Collection: At the end of the experiment, collect relevant samples such as bronchoalveolar lavage fluid, blood, or tissues for analysis.
-
Downstream Analysis: Analyze the collected samples for markers of inflammation and MMP-12 activity. This can include:
-
Cell Counts: Differential cell counts in BAL fluid.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Histology: Histopathological examination of tissues for signs of inflammation and tissue damage.
-
MMP-12 Activity: Measurement of MMP-12 activity in tissue homogenates or BAL fluid using a fluorometric assay.
-
-
Data Analysis: Compare the readouts from the this compound-treated groups to the vehicle control group to evaluate the in vivo efficacy of the inhibitor.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involving MMP-12.
Experimental Workflows
References
Technical Support Center: Assessing Small Molecule Bioavailability in Animal Models
This guide provides technical support for researchers, scientists, and drug development professionals on assessing the oral bioavailability of small molecule drug candidates, exemplified by the hypothetical compound BAY-7598, in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important to assess in animal models?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development as it determines the dosage and therapeutic potential of a drug intended for oral administration. Assessing bioavailability in animal models is essential for predicting its pharmacokinetic profile in humans and for selecting promising drug candidates for further development.[1][2]
Q2: Which animal models are most commonly used for bioavailability studies?
A2: The most common animal models for bioavailability studies are rodents (rats and mice) and non-rodents (dogs and non-human primates).[1] Rats are often used in early-stage discovery due to their physiological similarities to humans in terms of drug absorption, distribution, metabolism, and excretion (ADME).[1] Beagle dogs are also frequently used as their gastrointestinal anatomy and physiology share many similarities with humans.[1] The choice of animal model depends on the specific drug and its metabolic profile.
Q3: What are the key experimental components of a bioavailability study?
A3: A typical bioavailability study involves administering the drug candidate both orally (PO) and intravenously (IV) to different groups of animals. Blood samples are collected at various time points after administration, and the concentration of the drug in the plasma is measured over time. The data from both routes of administration are then used to calculate the absolute oral bioavailability.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations after oral administration.
-
Possible Cause 1: Improper Dosing Technique. Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach.
-
Troubleshooting Tip: Ensure all personnel are properly trained in oral gavage. Consider alternative, less stressful methods like voluntary consumption of the drug mixed in a palatable vehicle, which can minimize stress-related physiological changes that might affect absorption.
-
-
Possible Cause 2: Formulation Issues. Poor solubility or stability of the drug in the formulation can lead to inconsistent absorption.
-
Troubleshooting Tip: Re-evaluate the formulation. Ensure the drug is fully dissolved or uniformly suspended. Consider using different vehicles or excipients to improve solubility and stability.
-
-
Possible Cause 3: Food Effects. The presence of food in the stomach can significantly alter drug absorption.
-
Troubleshooting Tip: Standardize the fasting period for all animals before oral dosing (typically overnight fasting).
-
Issue 2: Low or no detectable drug in plasma after oral administration.
-
Possible Cause 1: Poor Absorption. The drug may have low permeability across the intestinal wall.
-
Troubleshooting Tip: Investigate the physicochemical properties of the compound (e.g., solubility, lipophilicity). In vitro models like Caco-2 permeability assays can provide insights into intestinal absorption.
-
-
Possible Cause 2: High First-Pass Metabolism. The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting Tip: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the same animal species to assess metabolic stability. The IV administration data will also help to understand the clearance rate.
-
-
Possible Cause 3: Analytical Method Not Sensitive Enough. The concentration of the drug in plasma may be below the lower limit of quantification (LLOQ) of the analytical method.
-
Troubleshooting Tip: Optimize the bioanalytical method (e.g., LC-MS/MS) to improve sensitivity. This may involve improving the extraction procedure or optimizing mass spectrometry parameters.
-
Issue 3: Unexpectedly high bioavailability.
-
Possible Cause 1: Inaccurate IV Dose. An error in the preparation or administration of the intravenous dose can lead to an underestimation of clearance and thus an overestimation of bioavailability.
-
Troubleshooting Tip: Double-check all calculations and procedures for the IV dose preparation and administration.
-
-
Possible Cause 2: Saturable First-Pass Metabolism. At the administered oral dose, the metabolic enzymes in the liver may become saturated, leading to a higher fraction of the drug escaping metabolism and reaching the systemic circulation.
-
Troubleshooting Tip: Conduct dose-ranging studies to assess the linearity of the pharmacokinetics.
-
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
This protocol outlines the general procedure for determining the oral bioavailability of a compound in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Male or female (should be consistent throughout the study).
-
Weight: 200-250 g.
-
Acclimatization: At least 5 days before the experiment.
2. Dosing:
-
Intravenous (IV) Group (n=3-5 rats):
-
Dose: e.g., 1 mg/kg.
-
Formulation: Solubilized in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Administration: Bolus injection into the tail vein.
-
-
Oral (PO) Group (n=3-5 rats):
-
Dose: e.g., 10 mg/kg.
-
Formulation: Suspension or solution in a vehicle like 0.5% methylcellulose in water.
-
Administration: Oral gavage using a suitable gavage needle.
-
3. Blood Sampling:
-
A sparse sampling design is often used.
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Volume: Approximately 100-200 µL of blood collected from the tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
4. Bioanalysis:
-
Method: A validated LC-MS/MS method is typically used for the quantification of the drug in plasma.
-
Procedure:
-
Protein precipitation from plasma samples (e.g., with acetonitrile).
-
Centrifugation to remove precipitated proteins.
-
Analysis of the supernatant by LC-MS/MS.
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and recovery.
5. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
-
Parameters: Calculate key pharmacokinetic parameters including:
-
Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Clearance (CL).
-
Volume of distribution at steady state (Vss).
-
Terminal half-life (t1/2).
-
-
Bioavailability (F%) Calculation:
-
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of BAY-597939 in Rats and Dogs
| Parameter | Rat (1 mg/kg IV) | Rat (10 mg/kg PO) | Dog (0.3 mg/kg IV) | Dog (3 mg/kg PO) |
| AUC (µg*h/L) | 2500 | 14800 | 1000 | 6000 |
| CL (L/h/kg) | 0.4 | - | 0.3 | - |
| Vss (L/kg) | 0.3 | - | 0.4 | - |
| t1/2 (h) | 0.9 | 2.3 | - | - |
| F (%) | - | 57-66 | - | 60-86 |
Note: This table presents example data for the compound BAY 59-7939 and is for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing oral bioavailability in animal models.
Caption: Relationship between oral and intravenous administration for bioavailability calculation.
References
Dealing with potential cytotoxicity of BAY-7598 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective MMP12 inhibitor, BAY-7598. The focus is on addressing potential issues of cytotoxicity, particularly at high concentrations, during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable, and selective inhibitor of Matrix Metalloproteinase 12 (MMP12).[1] Its primary mechanism of action is the inhibition of the enzymatic activity of MMP12, which is involved in tissue remodeling and inflammation.
Q2: I am observing unexpected levels of cell death in my cell culture after treatment with this compound at high concentrations. Is this expected?
While this compound is a selective inhibitor, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.[2] It is crucial to determine the optimal concentration range for your specific cell type and assay. Unexpected cell death could be due to several factors, including exceeding the therapeutic window, solvent toxicity, or compound precipitation.
Q3: What are the recommended initial concentration ranges for in vitro studies with this compound?
It is advisable to start with a wide range of concentrations to determine the IC50 for MMP12 inhibition and the cytotoxic concentration (CC50) in your specific cell model. Potency in cellular assays for small molecule inhibitors is typically in the <1-10 μM range.[2] It is recommended to perform a dose-response curve starting from low nanomolar concentrations up to high micromolar concentrations.
Q4: How can I distinguish between targeted MMP12 inhibition-mediated effects and non-specific cytotoxicity?
To differentiate between on-target and off-target effects, consider the following:
-
Use a negative control: A structurally similar but inactive compound can help determine if the observed effects are due to the specific inhibition of MMP12. Bayer provides a negative pair for this compound, which is BAY-694.[3]
-
Rescue experiments: If the cytotoxicity is due to MMP12 inhibition, it might be possible to rescue the phenotype by providing the downstream product of MMP12 activity.
-
Knockdown/knockout models: Compare the effects of this compound in cells with normal MMP12 expression versus cells where MMP12 has been knocked down or knocked out.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Vehicle-Treated Control Cells
Possible Causes:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.
-
Media Instability: The compound may be degrading in the culture medium, leading to toxic byproducts.
-
Contamination: Bacterial or fungal contamination can cause cell death.
Troubleshooting Steps:
-
Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1% for DMSO) and non-toxic to your cells. Run a solvent-only control.
-
Compound Stability: Assess the stability of this compound in your culture medium over the time course of your experiment.
-
Sterility: Regularly check for and test for contamination in your cell cultures.
Issue 2: Discrepancy Between Expected IC50 and Observed Cytotoxicity
Possible Causes:
-
Compound Precipitation: this compound may be precipitating out of solution at high concentrations, leading to inconsistent results and potential cytotoxicity from the precipitate.
-
Assay Interference: The compound may be interfering with the cytotoxicity assay itself (e.g., reacting with the detection reagent).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.
Troubleshooting Steps:
-
Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the aqueous solubility of the compound in your specific media.[2]
-
Assay Controls: Include a "compound-only" control (without cells) to check for direct interference with the assay reagents.
-
Cell Line Characterization: Perform a dose-response curve for each new cell line to determine its specific sensitivity to this compound.
Data Presentation
Table 1: In Vitro Potency of this compound Against Various MMPs
| Target | Species | IC50 (nM) |
| MMP12 | Human | 0.085 |
| MMP12 | Murine | 0.67 |
| MMP12 | Rat | 1.1 |
| MMP2 | Human | 44 |
| MMP3 | Human | 360 |
| MMP7 | Human | 600 |
| MMP8 | Human | 15 |
| MMP9 | Human | 460 |
| MMP10 | Human | 12 |
| MMP13 | Human | 67 |
| MMP14 | Human | 250 |
| MMP16 | Human | 940 |
Data sourced from MedchemExpress.
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Route of Administration | Dose (mg/kg) | Half-life (t1/2) (h) |
| Intravenous (i.v.) | 0.3 | 4.6 |
| Oral (p.o.) | 5.0 | 4.1 |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Include a "no-cell" control with medium only.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value by plotting a dose-response curve.
Visualizations
Caption: Experimental workflow for determining the CC50 of this compound.
Caption: Troubleshooting logic for high cytotoxicity of this compound.
Caption: Simplified signaling pathway showing this compound inhibition of MMP12.
References
Technical Support Center: Optimizing BAY-7598 Incubation for MMP12 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-7598 for the effective inhibition of Matrix Metalloproteinase-12 (MMP12). The following sections offer detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide: Optimizing Incubation Time
The pre-incubation time of an inhibitor with its target enzyme before initiating the reaction can be a critical parameter, particularly for potent, slow-binding inhibitors. An inadequate pre-incubation period may lead to an underestimation of the inhibitor's potency (an artificially high IC50 value).
Question: My IC50 value for this compound is higher than reported in the literature. Could incubation time be a factor?
Answer: Yes, a discrepancy in IC50 values can be attributed to sub-optimal pre-incubation time. This compound is a highly potent inhibitor of MMP12, and if it exhibits slow-binding kinetics, a pre-incubation step is crucial to allow the inhibitor to reach equilibrium with the enzyme before substrate is introduced.
Troubleshooting Steps:
-
Perform an IC50 Shift Assay: To determine if this compound is a time-dependent inhibitor of MMP12, you can perform an IC50 shift assay. This involves measuring the IC50 value with and without a pre-incubation period.
-
No Pre-incubation: Add this compound to the reaction mixture immediately followed by the substrate.
-
With Pre-incubation: Pre-incubate MMP12 with this compound for a set period (e.g., 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Analysis: If the IC50 value significantly decreases with pre-incubation, it indicates that this compound has time-dependent inhibitory characteristics.
-
-
Optimize the Pre-incubation Time: If time-dependency is observed, you should determine the optimal pre-incubation duration.
-
Method: Set up a series of experiments where you vary the pre-incubation time of a fixed concentration of this compound (e.g., at or near the expected IC50) with MMP12.
-
Procedure:
-
Pre-incubate MMP12 with this compound for different durations (e.g., 0, 5, 10, 15, 30, 45, 60 minutes).
-
Initiate the reaction by adding the substrate at each time point.
-
Measure the enzyme activity.
-
-
Analysis: Plot the enzyme activity against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibitory effect plateaus, indicating that the binding equilibrium has been reached.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an MMP12 inhibition assay?
A1: Given the high potency of this compound (IC50 for human MMP12 is approximately 0.085 nM), it is advisable to start with a wide range of concentrations in a serial dilution format. A suggested starting range could be from 1 pM to 1 µM to capture the full dose-response curve.
Q2: What are some common sources of error in MMP12 inhibition assays?
A2: Common issues include:
-
Inaccurate Pipetting: Given the low concentrations of inhibitor and enzyme used, precise pipetting is crucial.
-
Suboptimal Buffer Conditions: Ensure the assay buffer has the correct pH and contains necessary co-factors for MMP12 activity.
-
Enzyme Activity: Use a consistent and validated source of active MMP12. Enzyme activity can vary between batches.
-
Substrate Concentration: The concentration of the substrate can influence the apparent IC50 value. It is often recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km).
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or lower. For experiments, dilute the stock solution in the assay buffer to the desired concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <1%) and consistent across all wells to avoid affecting enzyme activity.
Q4: Can I use zymography to assess MMP12 inhibition by this compound?
A4: Yes, zymography is a suitable method. You would typically incubate your protein samples with different concentrations of this compound before electrophoresis on a gelatin-containing polyacrylamide gel. The inhibition of MMP12 activity will be observed as a reduction in the clear bands of gelatin degradation.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against MMPs
| MMP Target | Species | IC50 (nM) |
| MMP12 | Human | 0.085 [1][2] |
| Murine | 0.67 [1][2] | |
| Rat | 1.1 [1] | |
| MMP2 | Human | 44 |
| MMP3 | Human | 360 |
| MMP7 | Human | 600 |
| MMP8 | Human | 15 |
| MMP9 | Human | 460 |
| MMP10 | Human | 12 |
| MMP13 | Human | 67 |
| MMP14 | Human | 250 |
| MMP16 | Human | 940 |
Experimental Protocols
Protocol 1: Fluorometric Assay for Determining the IC50 of this compound against MMP12
1. Materials:
- Recombinant human MMP12 (active form)
- Fluorogenic MMP12 substrate
- Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
- This compound
- DMSO
- 96-well black microplate
- Fluorometric microplate reader
2. Method:
Protocol 2: Optimizing Pre-incubation Time
1. Materials: Same as Protocol 1.
2. Method:
Visualizations
Caption: Workflow for determining the IC50 of this compound for MMP12 inhibition.
Caption: Troubleshooting logic for addressing high IC50 values.
References
Technical Support Center: Controlling for Vehicle Effects in BAY-7598 In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for controlling vehicle effects in in vivo studies involving BAY-7598.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: My vehicle control group is showing unexpected physiological or behavioral changes. How can I determine the cause?
A1: Unexpected effects in the vehicle control group can confound study results.[1][2] To troubleshoot this, consider the following steps:
-
Vehicle Component Analysis: Scrutinize each component of your vehicle formulation. Some excipients, such as DMSO, propylene glycol, and polyethylene glycol, can have inherent biological effects, especially at higher concentrations.[3]
-
Literature Review: Conduct a thorough literature search for each component of your vehicle to understand its known physiological and toxicological profile.
-
Dose and Administration Route: The concentration, volume, and route of administration of the vehicle can influence its effects.[4] Consider whether the volume is appropriate for the animal model and if the administration route is causing unforeseen stress or local irritation.
-
Pilot Study: If the issue persists, conduct a small pilot study with different vehicle components or concentrations to identify the source of the unexpected effects.
Q2: I am observing high variability in my experimental data, even within the vehicle control group. What are the potential sources of this variability?
A2: High variability can mask the true effect of your test compound. Potential sources of variability related to the vehicle include:
-
Inconsistent Vehicle Preparation: Ensure your vehicle is prepared consistently for every experiment. This includes the source and purity of reagents, the order of mixing, and the final concentration of all components.
-
Animal Handling and Dosing Technique: Inconsistent administration techniques can lead to variability in stress levels and the actual dose delivered. Ensure all personnel are thoroughly trained and follow a standardized protocol.
-
Environmental Factors: Minor differences in housing conditions, diet, or light cycles can impact animal physiology and response to the vehicle.[1]
Q3: How do I select an appropriate vehicle for this compound, given its limited public information on formulation?
A3: While the specific vehicle for this compound in proprietary studies may not be public, you can follow a systematic approach to select a suitable vehicle for your own in vivo experiments. The ideal vehicle should be inert, non-toxic, and capable of solubilizing the compound at the desired concentration. The following workflow can guide your selection process:
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in in vivo studies?
A1: A vehicle control group consists of animals that receive the same substance used to dissolve or suspend the experimental compound (the vehicle), but without the active drug. This is crucial for differentiating the effects of the drug from any potential effects caused by the vehicle itself.
Q2: What are some common vehicles used in preclinical in vivo research?
A2: The choice of vehicle depends on the physicochemical properties of the test compound and the route of administration. A summary of common vehicles is provided in the table below.
| Vehicle | Common Use | Potential Considerations |
| Saline (0.9% NaCl) | Aqueous solutions for intravenous, intraperitoneal, and subcutaneous administration. | May not be suitable for hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | Similar to saline, provides a stable pH environment. | Component compatibility with the test compound should be verified. |
| Carboxymethylcellulose (CMC) | Suspension for oral administration of poorly soluble compounds. | Can affect gastrointestinal motility at high concentrations. |
| Polyethylene Glycol (PEG) 400 | Co-solvent for oral and parenteral administration of poorly soluble compounds. | Can cause osmotic diarrhea and renal toxicity at high doses. |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent for highly insoluble compounds, often used as a co-solvent. | Can have intrinsic biological and anti-inflammatory effects. |
Q3: What is the standard experimental design for a study involving a vehicle control?
A3: A typical experimental design includes at least three groups: a naive (untreated) group, a vehicle control group, and one or more drug-treated groups. The vehicle control group is administered the vehicle alone in the same volume and by the same route as the drug-treated groups.
Experimental Protocols
Protocol 1: Preparation of a 0.5% Carboxymethylcellulose (CMC) Vehicle
-
Materials:
-
Low-viscosity Carboxymethylcellulose (CMC) sodium salt
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile container
-
-
Procedure:
-
Heat the sterile water to approximately 60°C to aid in dissolving the CMC.
-
Slowly add 0.5 g of CMC to 100 mL of the heated water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
Allow the solution to cool to room temperature.
-
Store the vehicle at 4°C. It is recommended to prepare fresh vehicle for each experiment or at least weekly.
-
Protocol 2: Vehicle Administration and Monitoring
-
Acclimatization: Allow animals to acclimate to the facility and handling for at least one week prior to the start of the study.
-
Randomization: Randomly assign animals to the different treatment groups (e.g., naive, vehicle control, this compound).
-
Dosing:
-
Gently restrain the animal.
-
Administer the vehicle or the this compound formulation via the predetermined route (e.g., oral gavage, intraperitoneal injection).
-
Ensure the volume administered is appropriate for the animal's weight.
-
-
Monitoring:
-
Observe the animals for any immediate adverse reactions following administration.
-
Monitor all animals for clinical signs, body weight changes, and any other relevant study-specific parameters at regular intervals.
-
Record all observations meticulously for later analysis.
-
References
Validation & Comparative
Validating MMP12 Inhibition by BAY-7598: A Comparative Guide Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the inhibition of Matrix Metalloproteinase-12 (MMP12) by the selective inhibitor BAY-7598, with a primary focus on the western blot technique. It offers a comparative analysis with other MMP12 inhibitors and includes detailed experimental protocols and data presentation to support researchers in their drug development and validation workflows.
Introduction to MMP12 and its Inhibition
Matrix Metalloproteinase-12 (MMP12), also known as macrophage elastase, is a key enzyme involved in the degradation of extracellular matrix components, particularly elastin.[1][2] Its dysregulation is implicated in various pathological processes, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and cancer.[3] Consequently, the development of potent and selective MMP12 inhibitors is a significant area of therapeutic research.
This compound is a potent, orally bioavailable, and selective chemical probe for MMP12. Validating its inhibitory effect at the protein level is a critical step in preclinical research. Western blotting is a widely used technique to semi-quantitatively measure the abundance of a specific protein in a sample, making it a valuable tool for assessing the downstream effects of an inhibitor on its target protein expression.
Comparative Analysis of MMP12 Inhibitors
While this compound is a highly selective inhibitor, other compounds are also utilized in MMP12 research. This section provides a comparative summary of this compound and other commonly used MMP12 inhibitors. The data presented here is based on publicly available information and should be used as a reference for experimental design.
| Inhibitor | Type | Target(s) | Potency (IC50/Ki) | Application in Western Blot | Reference |
| This compound | Selective | MMP12 | Potent and highly selective for human, murine, and rat MMP12. | Proposed for validation of MMP12 protein level changes. | N/A |
| PF-00356231 | Selective | MMP12 | IC50 = 14 nM | Demonstrated to reduce MMP-12 expression in mouse models.[4] | [5] |
| MMP408 | Selective | MMP12 | Not specified | Shown to decrease MMP-12 protein levels in vivo. | |
| AS111793 | Selective | MMP12 | IC50 = 20 nM | Used to study the effects of MMP-12 inhibition on inflammatory markers. | |
| GM6001 (Ilomastat) | Broad-Spectrum | Multiple MMPs | Ki = 0.4 nM (MMP-1), 0.5 nM (MMP-2), 0.2 nM (MMP-9) | Used to demonstrate general MMP inhibition effects on target proteins. |
Validating this compound Inhibition of MMP12 using Western Blot: A Proposed Protocol
While direct experimental data for this compound validation via western blot is not widely published, this section outlines a detailed, robust protocol based on established methods for MMP12 detection. This protocol can be adapted for specific cell or tissue types.
Experimental Workflow
Caption: Experimental workflow for validating MMP12 inhibition.
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate appropriate cells (e.g., macrophages, lung epithelial cells) at a suitable density.
-
Once cells reach desired confluency, treat with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a predetermined time (e.g., 24-48 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inducer of MMP12 expression if applicable).
-
-
Protein Extraction and Quantification:
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MMP12 (e.g., rabbit anti-MMP12) overnight at 4°C. The pro-form of MMP12 is approximately 54 kDa, while the active form is around 45 kDa or 22 kDa.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Perform densitometric analysis of the MMP12 bands using image analysis software (e.g., ImageJ).
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Normalize the densitometry values of the MMP12 bands to the corresponding loading control bands.
-
MMP12 Signaling Pathway
Understanding the signaling pathways that regulate MMP12 expression can provide context for the effects of inhibitors. The expression of MMP12 is known to be influenced by various inflammatory stimuli and signaling cascades.
Caption: Simplified MMP12 signaling pathway and the inhibitory action of this compound.
Conclusion
Validating the inhibitory effect of this compound on MMP12 at the protein level is crucial for its preclinical characterization. Western blotting provides a reliable and accessible method for this purpose. By following the detailed protocol and considering the comparative data on other inhibitors, researchers can effectively design and execute experiments to confirm the efficacy of this compound in their specific models. The provided diagrams of the experimental workflow and the MMP12 signaling pathway serve as valuable visual aids to facilitate a deeper understanding of the experimental process and the biological context of MMP12 inhibition.
References
- 1. Expression and Localization of Matrix Metalloproteinase-12 in the Aorta of Cholesterol-Fed Rabbits: Relationship to Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 3. Mmp12 matrix metallopeptidase 12 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PF 356231, MMP-12 inhibitor (CAS 766536-21-4) | Abcam [abcam.com]
A Comparative Analysis of BAY-7598 and Other Selective MMP-12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the matrix metalloproteinase-12 (MMP-12) inhibitor BAY-7598 with other notable MMP-12 inhibitors. The following sections detail their inhibitory activity, selectivity, and performance in key preclinical models, supported by experimental data and methodologies.
Introduction to MMP-12 Inhibition
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[1][2] MMP-12 is primarily secreted by macrophages and is involved in the degradation of extracellular matrix components, particularly elastin.[3] This activity contributes to tissue remodeling and inflammation. Consequently, the development of potent and selective MMP-12 inhibitors is a significant area of research for therapeutic intervention in these conditions.[1][4]
Comparative Inhibitory Activity and Selectivity
A critical aspect of a successful MMP inhibitor is its selectivity, as off-target inhibition of other MMPs can lead to undesirable side effects. This section compares the in vitro inhibitory potency (IC50) and selectivity of this compound against other well-characterized MMP-12 inhibitors, MMP408 and AS111793.
Data Presentation: In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | Human MMP-12 | Murine MMP-12 | Rat MMP-12 | Human MMP-2 | Human MMP-3 | Human MMP-8 | Human MMP-9 | Human MMP-13 |
| This compound | 0.085 | 0.67 | 1.1 | 44 | 360 | 15 | 460 | 67 |
| MMP408 | 2.0 | 160 | 320 | >6000 | 351 | - | >6000 | 120 |
| AS111793 | 20 | - | - | 600 | - | - | 800 | - |
As the data indicates, this compound demonstrates sub-nanomolar potency against human MMP-12, significantly greater than that of MMP408 and AS111793. It also shows good selectivity against a panel of other human MMPs.
Preclinical Efficacy in COPD Models
The efficacy of these inhibitors has been evaluated in established murine models of COPD, primarily the porcine pancreatic elastase (PPE)-induced emphysema model and the cigarette smoke (CS) exposure model. These models recapitulate key pathological features of human COPD, including lung inflammation and tissue destruction.
Data Presentation: In Vivo Efficacy
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Not explicitly detailed in preclinical COPD models in the provided search results. | - | |
| MMP408 | PPE-induced emphysema (mice) | Significantly decreased emphysema-like pathology compared to vehicle-treated mice. | |
| rhMMP-12-induced lung inflammation (mice) | Attenuated pulmonary inflammation. | ||
| AS111793 | Cigarette smoke exposure (mice) | Reduced the increase in neutrophils and macrophages in bronchoalveolar lavage (BAL) fluid. | |
| Significantly reduced multiple inflammatory markers in BAL fluid and lung parenchyma. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the general protocols for the key experiments cited in the comparison.
Fluorometric MMP-12 Inhibitor Screening Assay
This assay is used to determine the in vitro potency of inhibitors.
Principle: The assay utilizes a quenched fluorogenic peptide substrate. Cleavage of the substrate by MMP-12 separates a fluorophore from a quencher moiety, resulting in a measurable increase in fluorescence.
General Protocol:
-
Reagent Preparation: Dilute the MMP-12 enzyme, fluorogenic substrate, and test compounds in assay buffer.
-
Incubation: Add the diluted MMP-12 enzyme to the wells of a 96-well microplate. Then, add the test inhibitor at various concentrations. Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Cigarette Smoke-Induced COPD Model in Mice
This model is used to evaluate the efficacy of inhibitors in a clinically relevant context.
General Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Exposure: Expose mice to the smoke of a set number of cigarettes (e.g., two cigarettes, twice a day) for a specified duration (e.g., 3 days for an acute model). Control groups are exposed to air.
-
Inhibitor Administration: Administer the test inhibitor (e.g., orally) at various doses (e.g., 3, 10, 30, 100 mg/kg for AS111793) prior to each smoke exposure.
-
Endpoint Analysis: After the exposure period, collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
BAL Fluid Analysis: Perform total and differential cell counts (neutrophils, macrophages). Measure levels of inflammatory mediators (cytokines, chemokines).
-
Lung Histology: Process lung tissue for histological analysis to assess inflammation and structural changes.
-
Elastase-Induced Emphysema Model in Mice
This is another widely used model to study emphysema.
General Protocol:
-
Animal Model: C57BL/6 mice are often used.
-
Induction: Administer a single intranasal or intratracheal instillation of porcine pancreatic elastase (PPE) to induce emphysema. Control animals receive saline.
-
Inhibitor Treatment: Treat animals with the inhibitor (e.g., MMP408) daily for a specified period (e.g., 7 days) following elastase instillation.
-
Endpoint Analysis: After a defined period (e.g., 21 days), assess lung pathology.
-
Histology: Perform histological analysis of lung sections to measure the mean linear intercept (Lm), a marker of airspace enlargement and emphysema.
-
Pharmacokinetic Analysis in Mice
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitors.
General Protocol:
-
Administration: Administer a single dose of the inhibitor to mice via the intended clinical route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Analysis: Separate plasma from the blood samples and analyze the concentration of the inhibitor using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMP-12 and a typical experimental workflow for evaluating MMP-12 inhibitors.
Caption: Simplified signaling pathway of MMP-12 activation and its downstream effects.
Caption: General experimental workflow for the development of MMP-12 inhibitors.
Conclusion
This compound emerges as a highly potent and selective inhibitor of MMP-12 with strong preclinical potential. Its superior in vitro potency compared to other inhibitors like MMP408 and AS111793 is noteworthy. While preclinical data for this compound in COPD models was not as extensively detailed in the provided search results as for other compounds, its potent profile suggests it is a valuable tool for further investigation. The continued development and clinical evaluation of selective MMP-12 inhibitors, such as those from Foresee Pharmaceuticals, will be crucial in determining their therapeutic utility in COPD and other inflammatory diseases. The experimental protocols and workflows outlined in this guide provide a framework for the continued research and development of this important class of therapeutic agents.
References
- 1. Matrix Metalloproteinases in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BAY 19-8004 and AS111793 in Preclinical Models of Lung Inflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic agents, the phosphodiesterase-4 (PDE4) inhibitor BAY 19-8004 and the selective matrix metalloproteinase-12 (MMP-12) inhibitor AS111793, in the context of lung inflammation. This analysis is based on available preclinical data and highlights their different mechanisms of action and their efficacy in relevant animal models.
It is important to note that the initial query referenced "BAY-7598." Publicly available scientific literature does not contain information on a compound with this designation in the context of lung inflammation. The information presented herein pertains to BAY 19-8004, a PDE4 inhibitor from Bayer that has been evaluated in respiratory diseases.
Executive Summary
BAY 19-8004 and AS111793 represent two different strategies for mitigating lung inflammation. BAY 19-8004, as a PDE4 inhibitor, targets the intracellular signaling molecule cyclic adenosine monophosphate (cAMP) to suppress the activity of various inflammatory cells. In a preclinical model of acute cigarette smoke exposure in guinea pigs, BAY 19-8004 demonstrated greater efficacy in reducing inflammation than the corticosteroid betamethasone[1][2].
In contrast, AS111793 is a selective inhibitor of MMP-12, an enzyme implicated in the breakdown of extracellular matrix and the amplification of inflammatory responses in the lungs[3]. In a mouse model of cigarette smoke-induced lung inflammation, AS111793 was shown to significantly reduce the influx of inflammatory cells and the levels of multiple inflammatory mediators[3][4].
Due to the absence of head-to-head comparative studies, this guide will present the individual performance of each compound based on the available data, focusing on their distinct mechanisms, the experimental models used for their evaluation, and their observed anti-inflammatory effects.
Mechanism of Action
The two compounds operate through fundamentally different pathways to achieve their anti-inflammatory effects in the lungs.
BAY 19-8004: PDE4 Inhibition
Phosphodiesterase-4 (PDE4) is a key enzyme responsible for the degradation of cAMP within inflammatory and immune cells. By inhibiting PDE4, BAY 19-8004 leads to an increase in intracellular cAMP levels. Elevated cAMP has broad anti-inflammatory effects, including the suppression of cytokine and chemokine release from macrophages, neutrophils, and T-cells, as well as promoting airway smooth muscle relaxation.
References
- 1. New approaches to the modulation of inflammatory processes in airway disease models: ATS 2001, May 18-23, San Francisco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Half-Life of BAY-7598 and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo half-life of the selective MMP-12 inhibitor, BAY-7598, against other notable matrix metalloproteinase (MMP) inhibitors. The in vivo half-life of a drug is a critical pharmacokinetic parameter that influences its dosing frequency and therapeutic efficacy. This document summarizes key experimental data, outlines general experimental protocols for determining in vivo half-life, and provides a visual representation of a key signaling pathway involving MMPs.
Quantitative Comparison of In Vivo Half-Life
The following table summarizes the in vivo half-life of this compound and other selected MMP inhibitors. These values have been compiled from various preclinical and clinical studies.
| Inhibitor | Target MMPs | Animal Model/Subject | Route of Administration | In Vivo Half-Life |
| This compound | Selective MMP-12 | Mouse | Intravenous (i.v.) | 4.6 hours[1] |
| Mouse | Oral (p.o.) | 4.1 hours[1] | ||
| Marimastat | Broad-spectrum | Human (healthy volunteers) | Oral | 8 - 10 hours[1] |
| Human (advanced lung cancer patients) | Oral | 4 - 5 hours[2] | ||
| Batimastat | Broad-spectrum | Not specified in available results | Not specified in available results | Not explicitly stated in search results |
| Doxycycline | Broad-spectrum | Human (recovering from severe malaria) | Oral | 10.5 hours (median)[3] |
| Human (healthy volunteers) | Oral | ~18 hours | ||
| Minocycline | Broad-spectrum | Human | Intravenous | 24 hours |
| TIMP-1 (unmodified) | Broad-spectrum | Mouse | Not specified | 1.1 hours |
| PEGylated TIMP-1 | Broad-spectrum | Mouse | Not specified | 28 hours |
| (S)-17b | Selective MMP-13 | Rat | Intravenous | 2.93 hours |
| Ro 28-2653 | Selective MMP-2, MMP-9, MT1-MMP | Not specified | Not specified | ~15.5 hours |
| N-TIMP2 (unmodified) | MMP inhibitor | Mouse | Not specified | 3.11 hours |
| PEGylated N-TIMP2 | MMP inhibitor | Mouse | Not specified | 25.8 hours |
Experimental Protocols
The determination of the in vivo half-life of MMP inhibitors typically involves pharmacokinetic (PK) studies in animal models or human subjects. While specific protocols for each compound listed above are proprietary and not fully available in the public domain, a general methodology can be outlined as follows:
Objective: To determine the pharmacokinetic profile, including the in vivo half-life (t½), of an MMP inhibitor.
General Protocol for Preclinical (Animal) Studies:
-
Animal Model: Select a relevant animal species (e.g., mice, rats) based on the research question and the inhibitor's characteristics.
-
Drug Formulation and Administration: The MMP inhibitor is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).
-
Dosing: A predetermined dose of the inhibitor is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug.
-
Sample Processing: Plasma or serum is separated from the blood samples.
-
Bioanalysis: The concentration of the MMP inhibitor in the plasma or serum samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate various pharmacokinetic parameters, including the elimination half-life (t½), using specialized software.
General Protocol for Clinical (Human) Studies:
-
Study Design: Phase I clinical trials are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of a new drug.
-
Dose Escalation: The study often begins with a single ascending dose design, followed by a multiple ascending dose design.
-
Drug Administration: The MMP inhibitor is administered to subjects, and blood samples are collected at predefined time points over a specified period.
-
Bioanalysis and Pharmacokinetic Modeling: Similar to preclinical studies, drug concentrations in plasma are measured, and pharmacokinetic parameters, including half-life, are determined.
Signaling Pathway Visualization
Matrix metalloproteinases, such as MMP-9, play a crucial role in inflammatory processes. The following diagram illustrates a simplified signaling pathway leading to the expression and activation of MMP-9 in the context of inflammation.
Caption: MMP-9 activation pathway in inflammation.
This guide provides a snapshot of the current understanding of the in vivo half-life of this compound in comparison to other MMP inhibitors. The provided data and general protocols are intended to aid researchers in the design and interpretation of their own studies in the field of MMP inhibition.
References
- 1. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Oral Doxycycline during Combination Treatment of Severe Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the off-target activity of BAY-7598, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12). The following sections present a comparative analysis of this compound's performance against other MMPs, detailed experimental protocols for assessing inhibitor activity, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Inhibitor Potency
The inhibitory activity of this compound and a selection of alternative MMP-12 inhibitors was assessed against a panel of matrix metalloproteinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against a Panel of Human, Murine, and Rat MMPs
| Protease Target | Species | This compound IC50 (nM) |
| MMP-12 | Human | 0.085 |
| MMP-12 | Murine | 0.67 |
| MMP-12 | Rat | 1.1 |
| MMP-2 | Human | 44 |
| MMP-3 | Human | 360 |
| MMP-7 | Human | 600 |
| MMP-8 | Human | 15 |
| MMP-9 | Human | 460 |
| MMP-10 | Human | 12 |
| MMP-13 | Human | 67 |
| MMP-14 | Human | 250 |
| MMP-16 | Human | 940 |
| MMP-2 | Murine | 45 |
| MMP-3 | Murine | 270 |
| MMP-7 | Murine | 130 |
| MMP-8 | Murine | 54 |
| MMP-9 | Murine | 210 |
| MMP-2 | Rat | 45 |
| MMP-8 | Rat | 67 |
| MMP-9 | Rat | 1000 |
Data sourced from publicly available information on the this compound chemical probe.
Table 2: Comparative Inhibitory Activity of Alternative MMP-12 Inhibitors
| Inhibitor | MMP-12 IC50 (nM) | Notes |
| This compound | 0.085 | Potent and selective MMP-12 inhibitor. |
| BAY-694 | 80 | Negative control for this compound. |
| AS111793 | 16 | Selective MMP-12 inhibitor. |
| MMP-408 | 2.8 | Potent MMP-12 inhibitor. |
This table presents a selection of alternative MMP-12 inhibitors for comparative purposes. The availability and extent of off-target profiling for these compounds may vary.
Experimental Protocols
The following is a representative protocol for determining the IC50 values of MMP inhibitors using a fluorogenic substrate-based assay. This method is widely adopted for characterizing the potency and selectivity of compounds like this compound.
Biochemical Assay for MMP Inhibitor IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-12)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the stock solution of the recombinant MMP to the desired working concentration in pre-warmed assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add a fixed volume of the diluted enzyme.
-
Add the serially diluted inhibitor to the corresponding wells.
-
Include control wells:
-
No inhibitor control: Enzyme and assay buffer.
-
No enzyme control: Assay buffer and substrate only.
-
Positive control (if available): A known inhibitor of the MMP.
-
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 328/420 nm).
-
Data Acquisition: Monitor the increase in fluorescence over time, taking readings at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the evaluation of this compound.
Caption: Workflow for determining inhibitor potency.
Reproducibility of Published Findings on BAY-7598: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the selective Matrix Metalloproteinase-12 (MMP-12) inhibitor, BAY-7598, with other commonly used research inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of published findings and guide future experimental design.
Data Presentation: Quantitative Comparison of MMP-12 Inhibitors
The following table summarizes the reported inhibitory activities of this compound and its alternatives against MMP-12. It is important to note that direct comparisons of IC50 and Ki values across different publications should be made with caution due to potential variations in experimental conditions.
| Compound | Target Species | IC50 (nM) | Ki (nM) | Negative Control | Source |
| This compound | Human | 0.085 | - | BAY-694 | [1] |
| Murine | 0.67 | - | [1] | ||
| Rat | 1.1 | - | [1] | ||
| RXP470.1 | Human | - | 0.2 | - | [2][3] |
| MMP408 | Human | 2 | - | - | |
| Murine | 160 | - | |||
| Rat | 320 | - | |||
| AS111793 | Human | 20 | - | - |
Note: A lower IC50 or Ki value indicates higher potency. The availability of a negative control, such as BAY-694 for this compound, is crucial for validating that the observed biological effects are due to the specific inhibition of the target and not off-target effects of the chemical scaffold.
Experimental Protocols
Reproducible research relies on detailed and standardized experimental protocols. Below are methodologies for key experiments frequently cited in the study of MMP-12 inhibitors.
Fluorometric Enzyme Inhibition Assay
This assay is a common method to determine the potency of an inhibitor against MMP-12.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-12, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.
General Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Reconstitute the recombinant human MMP-12 enzyme in the assay buffer to a working concentration.
-
Prepare a stock solution of the fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO and then dilute it to the final working concentration in the assay buffer.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) and the negative control (e.g., BAY-694) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the inhibitor or negative control at various concentrations to the respective wells.
-
Add the diluted MMP-12 enzyme to all wells except for the blank (no enzyme) controls.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) using a microplate reader.
-
Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
In Situ Zymography
This technique is used to localize MMP activity within tissue sections.
Principle: A fluorescently labeled substrate is overlaid onto a tissue section. Areas with active MMPs will degrade the substrate, leading to a loss of fluorescence (dark areas) or an increase in fluorescence depending on the type of substrate used.
General Protocol:
-
Tissue Preparation:
-
Embed fresh, unfixed tissue in an optimal cutting temperature (OCT) compound and freeze.
-
Cut thin cryosections (e.g., 5-10 µm) and mount them on slides.
-
-
Substrate Application:
-
Prepare a solution of a fluorescently labeled gelatin or casein substrate.
-
Overlay the tissue section with the substrate solution.
-
-
Incubation:
-
Incubate the slides in a humidified chamber at 37°C for a period ranging from a few hours to overnight, protected from light. The incubation time needs to be optimized depending on the enzyme activity in the tissue.
-
-
Imaging:
-
After incubation, wash the slides to remove the excess substrate.
-
Mount the slides with an aqueous mounting medium.
-
Visualize the sections using a fluorescence microscope. Areas of MMP activity will appear as dark zones against a bright fluorescent background (for quenched substrates) or as fluorescent zones (for FRET substrates).
-
Western Blotting
Western blotting is used to detect and quantify the amount of MMP-12 protein in a sample.
Principle: Proteins from a sample are separated by size using gel electrophoresis, transferred to a membrane, and then detected using a specific primary antibody against MMP-12, followed by a secondary antibody conjugated to an enzyme that allows for visualization.
General Protocol:
-
Sample Preparation:
-
Extract total protein from cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).
-
-
Gel Electrophoresis:
-
Denature the protein samples by heating them in a sample buffer containing SDS and a reducing agent.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight. MMP-12 pro-form is approximately 54 kDa and the active form is around 22-45 kDa.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MMP-12 overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film. The intensity of the bands can be quantified using densitometry software.
-
Mandatory Visualization
MMP-12 Signaling Pathway
Matrix metalloproteinase-12 (MMP-12) plays a significant role in tissue remodeling and inflammation. It is known to be involved in the ERK/P38 MAPK signaling pathway, which regulates cell proliferation and the secretion of pro-inflammatory cytokines.
Caption: Simplified signaling pathway of MMP-12 activation and its downstream effects.
Experimental Workflow for MMP-12 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and validating MMP-12 inhibitors.
Caption: A general workflow for the screening and validation of MMP-12 inhibitors.
References
Safety Operating Guide
Navigating the Disposal of BAY-7598: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the operational and disposal procedures for BAY-7598, a research chemical. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, the absence of specific disposal instructions necessitates adherence to general best practices for chemical waste management.
Key Data for this compound
A summary of the available quantitative and identifying information for this compound is presented below. This data is crucial for a comprehensive understanding of the compound's characteristics.
| Identifier | Value | Source |
| Chemical Name | This compound | AbMole BioScience |
| CAS Number | 1816257-74-5 | AbMole BioScience |
| Molecular Formula | C28H31N3O6 | AbMole BioScience |
| Molecular Weight | 505.56 g/mol | AbMole BioScience |
| Hazard Classification | Not a hazardous substance or mixture | AbMole BioScience |
General Disposal Procedures for Non-Hazardous Research Chemicals
In the absence of explicit disposal directives for this compound, laboratory personnel should adopt a cautious approach based on established guidelines for non-hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations, as disposal protocols can vary significantly.[1][2]
Step 1: Waste Determination and Segregation
The initial and most critical step is to perform a thorough waste determination.[3] Although the SDS for this compound classifies it as non-hazardous, it is essential to consider any potential reactions with other waste materials. To prevent unforeseen chemical reactions, never mix different chemical wastes unless explicitly instructed to do so by a standard operating procedure.[4]
Step 2: Container Selection and Labeling
Select a waste container that is compatible with this compound. The container should be in good condition, free from leaks, and have a secure lid.[3] Clearly label the waste container with the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste for Disposal." Proper labeling is crucial to avoid accidental misuse or improper handling.
Step 3: Accumulation and Storage
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked. Ensure the container is kept closed except when adding waste.
Step 4: Final Disposal
The final disposal route for non-hazardous chemical waste can differ based on institutional and local guidelines. Common practices include:
-
Sanitary Sewer: Some non-hazardous, water-soluble chemicals may be permissible for drain disposal with copious amounts of water. However, this should only be done with explicit approval from your institution's EHS department.
-
Trash Disposal: Solid, non-hazardous waste may be suitable for disposal in the regular trash, provided it is securely contained and does not pose a physical hazard. Again, confirmation with your EHS office is required.
-
Hazardous Waste Pickup: When in doubt, the most prudent course of action is to treat the waste as hazardous and arrange for its collection by your institution's hazardous waste management service. This approach minimizes risk and ensures compliance.
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols that include specific disposal methods for this compound within the search results. Researchers should develop a substance-specific Standard Operating Procedure (SOP) for their work with this compound, which must include a section on waste disposal that is reviewed and approved by their institution's safety officer.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the importance of consulting safety documentation and institutional guidelines.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for BAY-7598
This guide provides crucial safety and logistical information for the handling and disposal of BAY-7598 (CAS Number: 1816257-74-5), a compound intended for research use only.[1] While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe research environment.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against potential exposure. The following PPE is recommended when handling this compound.
Table 1: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes | Safety glasses with side shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hands | Chemically resistant, impermeable gloves | |
| Body | Laboratory coat | |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Note: The provided safety data sheet for this compound does not specify the exact type of glove material. It is best practice to consult with your institution's safety officer for guidance on selecting the appropriate glove material for handling this specific compound.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention. |
Spill Response: In the case of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as outlined in Table 1.
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal guidelines.
Workflow and Logical Relationships
Diagram 1: this compound Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
